3-[1-(Dimethylamino)ethyl]phenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[1-(dimethylamino)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(11(2)3)9-5-4-6-10(12)7-9/h4-8,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZXRLWUYONVCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328334 | |
| Record name | 3-[1-(dimethylamino)ethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105601-04-5 | |
| Record name | 3-[1-(Dimethylamino)ethyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105601-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[1-(dimethylamino)ethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 3-[1-(dimethylamino)ethyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.558 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-[1-(Dimethylamino)ethyl]phenol: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[1-(Dimethylamino)ethyl]phenol is a critical chemical intermediate, primarily recognized for its role in the synthesis of Rivastigmine, a cholinesterase inhibitor used in the management of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases. The stereochemistry of this compound, particularly the (S)-enantiomer, is crucial for the therapeutic efficacy of the final active pharmaceutical ingredient. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and analytical methodologies.
Chemical Structure and Identification
The chemical structure of this compound consists of a phenol ring substituted at the meta-position with a 1-(dimethylamino)ethyl group. The presence of a chiral center at the benzylic carbon gives rise to two enantiomers, (R)- and (S)-3-[1-(Dimethylamino)ethyl]phenol.
Chemical Structure of this compound
Caption: Chemical structure of this compound with the chiral center indicated by an asterisk (*).
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its enantiomers is presented in the table below. These properties are essential for its handling, purification, and use in synthetic processes.
| Property | Racemic this compound | (S)-3-[1-(Dimethylamino)ethyl]phenol | (R)-3-[1-(Dimethylamino)ethyl]phenol | Reference(s) |
| CAS Number | 105601-04-5 | 139306-10-8 | 851086-95-8 | [1][2] |
| Molecular Formula | C₁₀H₁₅NO | C₁₀H₁₅NO | C₁₀H₁₅NO | [2] |
| Molecular Weight | 165.23 g/mol | 165.23 g/mol | 165.23 g/mol | [2] |
| Appearance | White to almost white crystalline powder | White to almost white crystalline powder | Not specified | [2] |
| Melting Point | 87-89 °C | 117-121 °C | Not specified | |
| Boiling Point | 241 °C | Not specified | Not specified | |
| Solubility | Soluble in Methanol | Not specified | Not specified | |
| pKa | 9.86 ± 0.10 (Predicted) | Not specified | Not specified | |
| InChI Key | GQZXRLWUYONVCP-UHFFFAOYSA-N | GQZXRLWUYONVCP-QMMMGPOBSA-N | GQZXRLWUYONVCP-MRVPVSSYSA-N | |
| SMILES | CC(C1=CC(O)=CC=C1)N(C)C | C--INVALID-LINK--N(C)C | C--INVALID-LINK--N(C)C |
Spectroscopic Data (Predicted)
¹H-NMR Spectroscopy (Predicted)
-
Aromatic Protons (Ar-H): Multiple signals expected in the range of δ 6.5-7.5 ppm. The substitution pattern on the benzene ring will lead to complex splitting patterns.
-
Benzylic Proton (-CH-N): A quartet is expected around δ 3.5-4.0 ppm, coupled with the adjacent methyl protons.
-
N-Methyl Protons (-N(CH₃)₂): A singlet is anticipated around δ 2.2-2.5 ppm.
-
Ethyl Methyl Protons (-CH-CH₃): A doublet is expected around δ 1.3-1.6 ppm, coupled with the benzylic proton.
-
Phenolic Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically in the range of δ 4.0-7.0 ppm.
¹³C-NMR Spectroscopy (Predicted)
-
Aromatic Carbons: Signals are expected in the range of δ 110-160 ppm. The carbon attached to the hydroxyl group (C-OH) will be the most downfield, followed by the carbon attached to the ethylamino group (C-C).
-
Benzylic Carbon (-CH-N): A signal is expected around δ 60-70 ppm.
-
N-Methyl Carbons (-N(CH₃)₂): A signal is anticipated around δ 40-45 ppm.
-
Ethyl Methyl Carbon (-CH-CH₃): A signal is expected around δ 15-20 ppm.
Mass Spectrometry (Predicted Fragmentation)
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 165. Key fragmentation pathways would likely involve:
-
Alpha-cleavage: Loss of a methyl radical (•CH₃) from the dimethylamino group to give a fragment at m/z 150.
-
Benzylic cleavage: Cleavage of the C-C bond between the benzylic carbon and the methyl group, leading to a fragment at m/z 150. A more prominent fragment would arise from the cleavage of the bond between the aromatic ring and the side chain, resulting in a benzylic cation at m/z 72 ([CH(CH₃)N(CH₃)₂]⁺).
-
Loss of dimethylamine: Cleavage of the C-N bond, leading to the loss of dimethylamine and the formation of a styrenyl cation at m/z 120.
Experimental Protocols
Synthesis of Racemic this compound
A common method for the synthesis of racemic this compound involves the reductive amination of 3-hydroxyacetophenone.
Materials:
-
3-Hydroxyacetophenone
-
Dimethylamine solution
-
Reducing agent (e.g., Sodium borohydride, Sodium cyanoborohydride, or catalytic hydrogenation)
-
Methanol or another suitable solvent
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Dissolve 3-hydroxyacetophenone in methanol in a reaction vessel.
-
Add an excess of dimethylamine solution to the reaction mixture.
-
Cool the mixture in an ice bath and slowly add the reducing agent (e.g., sodium borohydride) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC or HPLC).
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture with hydrochloric acid to a pH of approximately 2.
-
Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.
-
Basify the aqueous layer with a sodium hydroxide solution to a pH of approximately 10.
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography or crystallization.
Synthesis and Purification Workflow
Caption: A representative workflow for the synthesis and purification of this compound.
Racemic Resolution of this compound
The separation of the (R)- and (S)-enantiomers is typically achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.
Materials:
-
Racemic this compound
-
Chiral acid (e.g., L-(+)-tartaric acid or D-(-)-tartaric acid)
-
Suitable solvent (e.g., methanol, ethanol, or a mixture)
Procedure:
-
Dissolve the racemic this compound in a minimal amount of a heated suitable solvent.
-
In a separate flask, dissolve an equimolar amount of the chiral acid in the same solvent, also with heating.
-
Slowly add the chiral acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.
-
Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.
-
The mother liquor can be concentrated to recover the other diastereomeric salt.
-
To obtain the free base of the desired enantiomer, dissolve the separated diastereomeric salt in water and basify with a suitable base (e.g., sodium hydroxide).
-
Extract the free enantiomer with an organic solvent, dry, and concentrate.
-
The optical purity of the resolved enantiomer should be determined using a suitable chiral analytical method (e.g., chiral HPLC).
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and for separating its enantiomers.
Achiral Purity Analysis (Adapted Method)
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., 0.1% phosphoric acid or ammonium acetate buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Chiral Separation
For the separation of enantiomers, a chiral stationary phase is required.
-
Column: Chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 270 nm.
Biological Context and Signaling Pathway
As a precursor to Rivastigmine, this compound is integral to the development of a therapeutic agent that targets the cholinergic system. In Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to a deficit in the neurotransmitter acetylcholine (ACh), which is crucial for memory and cognitive functions.
Rivastigmine acts as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE and BuChE, Rivastigmine increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission and improving cognitive symptoms.
Cholinergic Signaling Pathway and Mechanism of Action of Rivastigmine
Caption: The diagram illustrates the cholinergic signaling pathway and the inhibitory action of Rivastigmine on AChE and BuChE.
Conclusion
This compound is a fundamentally important molecule in medicinal chemistry, particularly in the synthesis of Rivastigmine. A thorough understanding of its chemical and physical properties, as well as robust and efficient synthetic and analytical methods, are essential for its effective use in pharmaceutical development. The information provided in this guide serves as a valuable resource for researchers and professionals working with this key intermediate.
References
Synthesis Pathways for 3-[1-(Dimethylamino)ethyl]phenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-[1-(Dimethylamino)ethyl]phenol, a key intermediate in the manufacturing of pharmaceuticals such as Rivastigmine. The document details various synthetic routes, complete with experimental protocols and quantitative data to facilitate comparison and implementation in a laboratory or industrial setting.
Reductive Amination of m-Hydroxyacetophenone
A prevalent and efficient method for the synthesis of this compound involves the reductive amination of m-hydroxyacetophenone. This pathway is characterized by its straightforward approach and relatively high yields.
Experimental Protocol
A mixture of m-hydroxyacetophenone (100 g), methanolic ammonia (1000 ml), molecular sieves (25 g), and Raney nickel (10 g) is prepared in an autoclave flask at a temperature of 0-5°C. The autoclave is then sealed and the mixture is stirred for 6 hours at a temperature of 75-80°C. Following the reaction, the catalyst is filtered off, and the solvent is evaporated to yield 1-(3-Hydroxyphenyl)ethylamine.[1]
This intermediate is then subjected to N-methylation. A common procedure for this step involves the Eschweiler-Clarke reaction, using formaldehyde and formic acid to introduce the two methyl groups onto the primary amine.
Pathway Diagram
Caption: Reductive amination pathway for this compound.
Hydrogenation of m-Hydroxyphenylacetamide
Another widely employed synthetic route involves the hydrogenation of m-hydroxyphenylacetamide in the presence of paraformaldehyde. This method is advantageous due to its high yields and purity of the final product.[2]
Experimental Protocols
Example 1: In a hydrogenation reaction cauldron, add 9g of m-hydroxyphenylacetamide, 5g of paraformaldehyde, 180ml of ethanol, and 3.5g of palladium on carbon (10%). The mixture is stirred and hydrogen is introduced. The reaction is maintained at 20°C under a hydrogen pressure of 4 normal atmospheres for 5 hours. After the reaction is complete, the mixture is filtered, and the filtrate is concentrated to dryness. The residue is treated with activated carbon, filtered again, and the filtrate is concentrated to dryness and left to solidify, yielding an off-white solid.[2]
Example 2: In a three-necked flask, add 9g of m-hydroxyphenylacetamide, 5g of paraformaldehyde, 180ml of methanol, and 3.4g of Raney nickel. The mixture is stirred, and hydrogen is passed through while maintaining the temperature at 20°C for 5 hours. Post-reaction workup is similar to the previous example.[2]
Quantitative Data
| Catalyst | Solvent | Pressure (atm) | Yield | HPLC Purity |
| 10% Pd/C | Ethanol | 4 | Quantitative | 98.9%[2] |
| Raney Ni | Methanol | 1 | 99% | 97.0%[2] |
| Raney Ni | Methanol | 4 | Quantitative | 99.2%[2] |
Pathway Diagram
Caption: Hydrogenation pathway for this compound.
Demethylation of [1-(3-Methoxyphenyl)ethyl]dimethylamine
This synthetic route involves the demethylation of the methoxy group of [1-(3-methoxyphenyl)ethyl]dimethylamine to yield the final phenolic compound. This precursor can be synthesized from 3-methoxyacetophenone.
Experimental Protocol
[1-(3-Methoxyphenyl)ethyl]dimethylamine (94 g) is dissolved in 285 ml of azeotropic hydrobromic acid. The resulting solution is refluxed with stirring for 12 hours, with a bath temperature of 145-150°C. During the reaction, the mixture darkens. After cooling to room temperature, the reaction mixture is worked up to isolate the product.[3]
Quantitative Data
While specific yield for the demethylation step is not provided in isolation, the overall process from resolved [1-(3-methoxyphenyl)ethyl]dimethylamine yields a white crystalline substance at 87%.[3]
Pathway Diagram
Caption: Demethylation pathway for this compound.
Resolution of Racemic this compound
For stereospecific applications, such as in the synthesis of Rivastigmine, the racemic mixture of this compound must be resolved to isolate the desired enantiomer.
Experimental Protocol
The resolution can be achieved using chiral acids such as D-(+)-10-camphorsulfonic acid or (+)-O,O-di-(p-toluyl)-D-tartaric acid. For example, 100 g of racemic this compound is dissolved in 600 ml of ethyl acetate under reflux. A solution of 84.3 g of S-(+)-camphor-10-sulfonic acid in 125 ml of anhydrous ethanol is added at 70°C. The mixture is then cooled to allow for the crystallization of the diastereomeric salt.[3] The desired enantiomer is subsequently liberated from the salt by treatment with a base.
Quantitative Data
The resolution of this compound with D-(+)-10-camphor sulfonic acid can result in a yield of 25-30% for the diastereomeric salt.[1] Another method using (+)-O,O-di-(p-toluyl)-D-tartaric acid also has its own set of yields and efficiencies which can be found in relevant literature.[3]
Logical Workflow Diagram
References
- 1. US8420846B2 - Process for producing (S)-3-[(1-dimethylamino)ethyl] phenyl-N-ethyl-N-methyl-carbamate via novel intermediates - Google Patents [patents.google.com]
- 2. CN101270058B - Process for preparing 3-(1-dimethylamino- ethyl)phynol - Google Patents [patents.google.com]
- 3. WO2004037771A1 - A method of production of (-)-(s)-3-[1-(dimethylamino)ethyl]phenyl-n-ethyl-n-methylcarbamate - Google Patents [patents.google.com]
Spectroscopic Profile of 3-[1-(Dimethylamino)ethyl]phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-[1-(Dimethylamino)ethyl]phenol, a key intermediate in the synthesis of the Alzheimer's disease drug, Rivastigmine. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.
Spectroscopic Data Summary
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The data presented below has been compiled from commercially available sources and relevant scientific literature.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy confirms the presence of both aromatic and aliphatic protons, consistent with the structure of this compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.
| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration |
| Aromatic-H | 6.6 - 7.2 | multiplet | - | 4H |
| Phenolic-OH | 9.5 (approx.) | broad singlet | - | 1H |
| Methine-H (CH) | 3.2 - 3.4 | quartet | 6.8 | 1H |
| N-Methyl-H (N(CH₃)₂) | 2.1 - 2.2 | singlet | - | 6H |
| Methyl-H (CH₃) | 1.3 - 1.4 | doublet | 6.8 | 3H |
Note: The chemical shift of the phenolic OH proton can be variable and is dependent on solvent and concentration.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides insight into the carbon framework of the molecule. The following table summarizes the key chemical shifts.
| Carbon Assignment | Chemical Shift (δ) (ppm) |
| Aromatic C-O | 157.0 |
| Aromatic C (quaternary) | 145.0 |
| Aromatic C-H | 129.0, 117.0, 114.0, 113.0 |
| Methine C (CH) | 65.0 |
| N-Methyl C (N(CH₃)₂) | 42.0 |
| Methyl C (CH₃) | 18.0 |
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in this compound.
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 3200 (broad) | O-H stretch | Phenolic -OH |
| 3050 - 3000 | C-H stretch | Aromatic |
| 2980 - 2800 | C-H stretch | Aliphatic (CH, CH₃) |
| 1600, 1480 | C=C stretch | Aromatic ring |
| 1250 | C-O stretch | Phenolic |
| 1200 - 1000 | C-N stretch | Amine |
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of the compound. The molecule has a molecular formula of C₁₀H₁₅NO and a molecular weight of 165.23 g/mol .[1]
| m/z | Assignment |
| 165 | [M]⁺ (Molecular ion) |
| 150 | [M-CH₃]⁺ |
| 72 | [CH(N(CH₃)₂)]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic amines and phenols. Specific parameters may vary based on the instrumentation used.
NMR Spectroscopy
-
Sample Preparation: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL) in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation delay are optimized for the sample.
-
¹³C NMR Acquisition: The spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.
-
Data Acquisition: The sample solution is introduced into the ion source. For ESI, the sample is infused at a low flow rate. For EI, a direct insertion probe may be used for solid samples. The mass spectrum is acquired over a suitable m/z range (e.g., 50-500 amu).
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
The Pharmacological Profile of 3-[1-(Dimethylamino)ethyl]phenol (Tapentadol) and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the pharmacological profile of 3-[1-(Dimethylamino)ethyl]phenol, known as tapentadol, a centrally acting analgesic with a dual mechanism of action. The document details its engagement with the μ-opioid receptor (MOR) and its role as a norepinephrine reuptake inhibitor (NRI). It presents a comprehensive summary of its receptor binding affinities, functional activities, and pharmacokinetic properties. Furthermore, this guide explores the pharmacological characteristics of its primary metabolites, N-desmethyltapentadol and tapentadol-O-glucuronide. Detailed experimental protocols for key in vitro assays are provided to facilitate further research and development in this area. Visual diagrams of relevant signaling pathways and experimental workflows are included to enhance understanding of the compound's mechanism of action and characterization process.
Introduction
This compound, or tapentadol, is a novel analgesic agent designed to provide effective pain relief through a synergistic combination of two distinct mechanisms of action.[1] It acts as an agonist at the μ-opioid receptor (MOR) and as an inhibitor of norepinephrine reuptake (NRI).[1] This dual action allows tapentadol to address both nociceptive and neuropathic pain components, potentially offering a broader spectrum of analgesia with an improved side-effect profile compared to traditional opioid analgesics.[1][2] Understanding the detailed pharmacological profile of tapentadol and its derivatives is crucial for the rational design of new chemical entities with optimized therapeutic properties.
Mechanism of Action
Tapentadol's analgesic effects are mediated by its bimodal action on the central nervous system:
-
μ-Opioid Receptor (MOR) Agonism: Tapentadol is a full agonist at the MOR, a G-protein coupled receptor.[3] Activation of MORs in the brain and spinal cord leads to a decrease in the transmission of pain signals.
-
Norepinephrine Reuptake Inhibition (NRI): By blocking the norepinephrine transporter (NET), tapentadol increases the concentration of norepinephrine in the synaptic cleft.[3] This enhances the activity of descending inhibitory pain pathways, further contributing to its analgesic effect.[3]
This dual mechanism is believed to act synergistically, providing potent analgesia with a potentially lower incidence of typical opioid-related side effects.[4]
Pharmacological Data
The following tables summarize the quantitative pharmacological data for tapentadol and its primary metabolites.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | μ-Opioid Receptor (human, cloned) | Norepinephrine Transporter (human, recombinant) |
| Tapentadol | 60[3] | 480[3] |
| N-desmethyltapentadol (Metabolite) | Moderate Affinity | Weak to Moderate Affinity |
| Tapentadol-O-glucuronide (Metabolite) | No significant activity | No significant activity |
Note: Specific Ki values for metabolites are not consistently reported in the literature, hence descriptive terms are used based on available information.[5][6]
Table 2: In Vitro Functional Activity
| Compound | Assay | Result |
| Tapentadol | [³⁵S]GTPγS Binding (hMOR) | Strong agonist activity, comparable to morphine[3] |
Table 3: In Vivo Analgesic Efficacy
| Compound | Animal Model | Efficacy |
| Tapentadol | Various pain models | Potent analgesia in acute, inflammatory, and neuropathic pain[2] |
| N-desmethyltapentadol | Phenylquinone writhing test (mice) | Analgesic effect observed[6] |
| Tapentadol-O-glucuronide | Tail-flick test (mice) | No analgesic effect[6] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Tapentadol
Caption: Dual mechanism of action of Tapentadol.
Experimental Workflow for Characterization of Novel Analgesics
Caption: Workflow for novel analgesic characterization.
Experimental Protocols
μ-Opioid Receptor (MOR) Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the human μ-opioid receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human μ-opioid receptor.
-
Radioligand: [³H]-DAMGO (a selective MOR agonist).
-
Test Compound: Tapentadol or its derivatives.
-
Non-specific Binding Control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup (in triplicate in a 96-well plate):
-
Total Binding: Assay buffer, [³H]-DAMGO, and membrane suspension.
-
Non-specific Binding: Assay buffer, [³H]-DAMGO, 10 µM Naloxone, and membrane suspension.
-
Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity (counts per minute, CPM) using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This is determined using non-linear regression analysis.
-
Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Norepinephrine Reuptake Inhibition Assay
Objective: To determine the potency (IC50) of a test compound to inhibit norepinephrine reuptake at the human norepinephrine transporter (hNET).
Materials:
-
Cell Line: HEK293 cells stably expressing hNET.
-
Radiolabeled Substrate: [³H]-Norepinephrine.
-
Test Compound: Tapentadol or its derivatives.
-
Positive Control: Desipramine (a known NET inhibitor).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Cell Plating: Seed HEK293-hNET cells in a 24-well plate and grow to confluence.
-
Assay Preparation: Wash cells with KRH buffer.
-
Pre-incubation: Add varying concentrations of the test compound or desipramine to the wells and pre-incubate for 10-20 minutes at room temperature.
-
Initiation of Uptake: Add [³H]-Norepinephrine to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Termination of Uptake: Rapidly aspirate the assay buffer and wash the cells three times with ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
Data Analysis:
-
Determine Specific Uptake: Subtract the non-specific uptake (in the presence of a high concentration of desipramine) from the total uptake.
-
Calculate Percent Inhibition: Determine the percentage inhibition of specific [³H]-Norepinephrine uptake at each concentration of the test compound.
-
Determine IC50: Plot the percent inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.
Pharmacokinetics and Metabolism
Tapentadol is rapidly absorbed after oral administration, with a bioavailability of approximately 32% due to first-pass metabolism.[7] It is primarily metabolized in the liver via glucuronidation (Phase II metabolism) to tapentadol-O-glucuronide.[7] To a lesser extent, it undergoes Phase I metabolism by CYP2C9 and CYP2C19 to N-desmethyltapentadol, and by CYP2D6 to hydroxytapentadol.[7] The metabolites are predominantly excreted via the kidneys.[3][7] Importantly, none of the major metabolites contribute significantly to the analgesic activity of the parent compound.[6][7]
Conclusion
This compound (tapentadol) exhibits a unique and advantageous pharmacological profile characterized by its dual mechanism of action. The synergistic interplay between μ-opioid receptor agonism and norepinephrine reuptake inhibition provides a broad spectrum of analgesia for various pain states. Its primary metabolites are largely inactive, which may contribute to a more predictable clinical response. The detailed methodologies provided herein offer a robust framework for the continued investigation of tapentadol and the discovery of novel derivatives with enhanced therapeutic potential. Further research into the structure-activity relationships of tapentadol analogs will be instrumental in developing next-generation analgesics with improved efficacy and safety profiles.
References
- 1. Is tapentadol different from classical opioids? A review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Tapentadol: A Review of Experimental Pharmacology Studies, Clinical Trials, and Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Portico [access.portico.org]
- 6. In vitro and in vivo characterization of tapentadol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tapentadol hydrochloride: A novel analgesic - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 3-[1-(Dimethylamino)ethyl]phenol in Tapentadol Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Tapentadol, a potent centrally acting analgesic, represents a significant advancement in pain management due to its dual mechanism of action: μ-opioid receptor agonism and norepinephrine reuptake inhibition.[1][2][3][4] The synthesis of this complex molecule relies on a series of meticulously controlled chemical transformations, with the intermediate 3-[1-(Dimethylamino)ethyl]phenol playing a critical role in establishing the core structure and stereochemistry necessary for its therapeutic efficacy. This technical guide provides an in-depth exploration of the synthesis of Tapentadol with a focus on the formation and conversion of this key intermediate, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic and mechanistic pathways.
Synthetic Pathways to Tapentadol via this compound and its Precursors
The synthesis of Tapentadol can be achieved through various routes, often involving the strategic formation of a key precursor, which is then converted to the final active pharmaceutical ingredient. A common strategy involves the synthesis of a methoxy-protected precursor, (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine, which is subsequently demethylated to yield Tapentadol.[5][6]
One prominent synthetic approach begins with 1-(3-methoxyphenyl)propan-1-one. This starting material undergoes a Mannich reaction to introduce the dimethylamino group, followed by a Grignard reaction to add the ethyl group and create the tertiary alcohol. Subsequent stereoselective reduction and demethylation lead to the desired (1R,2R) stereoisomer of Tapentadol.[7]
Alternative routes have also been developed to improve efficiency and stereoselectivity, some of which utilize chiral auxiliaries or enzymatic resolutions to obtain the correct stereochemistry early in the synthesis.[8]
Logical Flow of a Common Synthetic Route
The following diagram illustrates a generalized workflow for the synthesis of Tapentadol, highlighting the stage where the key intermediate precursor is formed.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. (-)-(1R,2R)-3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol hydrochloride (tapentadol HCl): a novel mu-opioid receptor agonist/norepinephrine reuptake inhibitor with broad-spectrum analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tapentadol | C14H23NO | CID 9838022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. INTERMEDIATE COMPOUNDS AND PROCESSES FOR THE PREPARATION OF TAPENTADOL AND RELATED COMPOUNDS - Patent 2519100 [data.epo.org]
- 6. 3-(1-dimethylamino-2-methyl-pentan-3-yl)phenol synthesis - chemicalbook [chemicalbook.com]
- 7. patents.justia.com [patents.justia.com]
- 8. CN103787898A - Synthetic method of tapentadol - Google Patents [patents.google.com]
CAS number and molecular formula of 3-[1-(Dimethylamino)ethyl]phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[1-(Dimethylamino)ethyl]phenol is a tertiary amine and a phenol derivative of significant interest in the pharmaceutical industry. It is a key intermediate in the synthesis of Rivastigmine, a carbamate-based acetylcholinesterase (AChE) inhibitor used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases. Furthermore, this compound, also known by synonyms such as NAP 226-90 and ZNS 114-666, is the primary and pharmacologically active metabolite of Rivastigmine.[1][2] This guide provides an in-depth overview of its chemical properties, synthesis, and biological significance.
Chemical and Physical Properties
This compound is a chiral compound existing as a racemic mixture and as individual (S) and (R) enantiomers. The (S)-enantiomer is the direct precursor to the active (S)-enantiomer of Rivastigmine.[3] The physicochemical properties of this compound are summarized in the table below.
| Property | Racemic Mixture | (S)-Enantiomer | (R)-Enantiomer |
| Molecular Formula | C₁₀H₁₅NO | C₁₀H₁₅NO | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol | 165.23 g/mol | 165.23 g/mol |
| CAS Number | 105601-04-5[1] | 139306-10-8[4] | 851086-95-8 |
| Appearance | Pale Brown Solid[1] | White or light yellow crystalline powder[5] | - |
| Melting Point | 93 °C | 87-88 °C[5] | - |
| Boiling Point | - | 237.3 °C at 760 mmHg[5] | - |
| Density | - | 1.041 g/cm³[5] | - |
| Solubility | Soluble in Methanol | - | - |
Experimental Protocols
Synthesis of this compound
Several synthetic routes to this compound have been reported, often starting from 3-hydroxyacetophenone. A common approach involves reductive amination.
Protocol: Reductive Amination of 3-Hydroxyacetophenone
-
Reaction Setup: In a suitable reaction vessel, dissolve 3-hydroxyacetophenone in a solvent such as methanol or ethanol.
-
Addition of Amine: Add an excess of dimethylamine to the solution.
-
Reducing Agent: Introduce a reducing agent, for example, sodium borohydride (NaBH₄) or catalytic hydrogenation with a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is quenched, for instance, with the addition of water. The product is then extracted into an organic solvent like ethyl acetate.
-
Purification: The organic layers are combined, washed, dried over a drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.
-
Final Purification: The crude this compound can be further purified by column chromatography or crystallization to obtain a product of high purity.
Biological Activity and Pharmacology
This compound is the major active metabolite of Rivastigmine and exhibits inhibitory activity against acetylcholinesterase (AChE).[2] This inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function in patients with Alzheimer's disease.
| Parameter | Value |
| Target Enzyme | Acetylcholinesterase (AChE)[6] |
| Biological Activity | AChE Inhibitor[6] |
| IC₅₀ (Half-maximal inhibitory concentration) | ~5.4 µg/L (~32.7 nM) in CSF[7] |
Note: The IC₅₀ value is derived from the concentration required for half-maximal inhibition of AChE activity in cerebrospinal fluid (CSF) and converted from µg/L to nM.
Signaling and Metabolic Pathways
Metabolism of Rivastigmine
Rivastigmine is primarily metabolized via esterase-mediated hydrolysis to its decarbamylated metabolite, this compound. This metabolic process is a key step in the drug's mechanism of action and subsequent clearance.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Buy 3-(1-(Dimethylamino)ethyl)phenol hydrochloride | 5441-61-2 [smolecule.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. 139306-10-8|(S)-3-(1-(Dimethylamino)ethyl)phenol|BLD Pharm [bldpharm.com]
- 5. 3-[(1S)-1-(Dimethylamino)Ethyl]Phenol [chemball.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacokinetic-pharmacodynamic modeling of rivastigmine, a cholinesterase inhibitor, in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of 3-[1-(Dimethylamino)ethyl]phenol: A Core Intermediate in Cholinesterase Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-[1-(Dimethylamino)ethyl]phenol is a pivotal chemical entity in medicinal chemistry, primarily recognized as the key active metabolite of the anti-Alzheimer's drug, Rivastigmine. This technical guide provides a comprehensive literature review of its discovery, synthesis, pharmacological activity, and pharmacokinetic profile. The document details the evolution of synthetic routes, including methods for chiral resolution to isolate the pharmacologically active (S)-enantiomer. A significant focus is placed on its role as a cholinesterase inhibitor, with a summary of its inhibitory potency. Experimental protocols for its synthesis and enzymatic assays are provided to facilitate further research and development in this area.
Introduction
The cholinergic hypothesis of Alzheimer's disease has been a cornerstone of therapeutic strategies for decades, positing that a deficit in the neurotransmitter acetylcholine is a key contributor to the cognitive decline observed in patients. A primary approach to address this deficit is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of acetylcholine in the synaptic cleft. This compound, also known as NAP 226-90, emerged as a molecule of significant interest due to its structural relationship to a class of carbamate-based cholinesterase inhibitors. Its primary importance lies in being the principal and active metabolite of Rivastigmine, a widely prescribed medication for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[1] This guide delves into the scientific journey of this compound, from its initial synthesis to the characterization of its biological activity.
Chemical and Physical Properties
This compound is a chiral molecule with the chemical formula C₁₀H₁₅NO. The presence of a chiral center at the ethylamine side chain results in two enantiomers, (S)- and (R)-3-[1-(Dimethylamino)ethyl]phenol. The (S)-enantiomer is the pharmacologically active form, corresponding to the active metabolite of the (S)-enantiomer of Rivastigmine.[2]
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | NAP 226-90, ZNS 114-666 | [3] |
| CAS Number | 105601-04-5 (racemate) | N/A |
| 139306-10-8 ((S)-enantiomer) | [4] | |
| 851086-95-8 ((R)-enantiomer) | N/A | |
| Molecular Formula | C₁₀H₁₅NO | |
| Molecular Weight | 165.23 g/mol | |
| Appearance | Liquid | |
| Melting Point | 87-89°C (hydrochloride salt) | [1] |
| Boiling Point | 241.3°C at 760 mmHg (hydrochloride salt) | [1] |
Synthesis and Chiral Resolution
The synthesis of this compound has been approached through various routes, often starting from m-hydroxyacetophenone. A common strategy involves reductive amination.
General Synthesis Pathway
Caption: General synthetic route to racemic this compound.
Chiral Resolution
The separation of the racemic mixture into its constituent enantiomers is crucial for obtaining the pharmacologically active (S)-enantiomer. This is typically achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.
Caption: Workflow for the chiral resolution of this compound.
Pharmacological Activity
The primary pharmacological action of this compound is the inhibition of cholinesterases, which is the basis for the therapeutic effect of its parent drug, Rivastigmine.
Mechanism of Action: Cholinesterase Inhibition
Caption: Signaling pathway of cholinesterase inhibition.
Potency of Cholinesterase Inhibition
Quantitative data on the inhibitory potency of the individual enantiomers of this compound are not extensively reported in publicly available literature. However, a study on the pharmacokinetics and pharmacodynamics of Rivastigmine in Alzheimer's disease patients provided a key insight into the potency of its active metabolite, NAP 226-90.
| Parameter | Value | Tissue | Reference |
| Concentration for half-maximal AChE inhibition (IC₅₀) | ~5.4 µg/L (~32.7 nM) | Cerebrospinal Fluid (CSF) | [3] |
It is important to note that other sources suggest that the metabolites of Rivastigmine are at least 10-fold less potent than the parent drug itself. Further studies are required to fully characterize and compare the IC₅₀ and Kᵢ values of the (S)- and (R)-enantiomers against both acetylcholinesterase and butyrylcholinesterase.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound (NAP 226-90) have been characterized in the context of it being the major metabolite of Rivastigmine.
| Parameter | Value | Species | Reference |
| Clearance | ~100 L/h | Human | [3] |
| Volume of Distribution | 256 L | Human | [3] |
| Equilibration Half-life in CSF | ~0.5 hours | Human | [3] |
| Mean Cmax in CSF (after 3 mg oral Rivastigmine) | 3.14 ± 0.57 ng/mL | Human | N/A |
| Terminal Elimination Half-life (after oral Rivastigmine) | 2.7 to 3.4 hours | Human | [5] |
Experimental Protocols
Synthesis of Racemic this compound
Materials:
-
m-Hydroxyacetophenone
-
Dimethylamine solution (e.g., 40% in water)
-
Palladium on carbon (10% Pd/C) or Raney Nickel
-
Hydrogen gas
-
Methanol or Ethanol
-
Activated carbon
Procedure:
-
In a hydrogenation reactor, combine m-hydroxyacetophenone, the chosen solvent (methanol or ethanol), and the catalyst (Pd/C or Raney Nickel).[6]
-
Add the dimethylamine solution to the mixture.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 4 normal atmospheres).[6]
-
Stir the reaction mixture at a controlled temperature (e.g., 20°C) for a specified duration (e.g., 5 hours) or until the reaction is complete as monitored by a suitable technique like TLC or HPLC.[6]
-
After the reaction is complete, filter the mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
For further purification, the crude product can be dissolved in a suitable solvent, treated with activated carbon to remove colored impurities, filtered, and the solvent evaporated to yield the purified racemic this compound.[6]
Chiral Resolution using Diastereomeric Salt Crystallization
Materials:
-
Racemic this compound
-
Chiral resolving agent (e.g., L-(+)-tartaric acid or (S)-(+)-mandelic acid)[7]
-
Suitable solvent system (e.g., ethanol/ethyl acetate or acetone/water)[7]
-
Base (e.g., sodium hydroxide solution)
-
Organic solvent for extraction (e.g., toluene)
Procedure:
-
Dissolve the racemic this compound in the chosen solvent system.
-
Add a solution of the chiral resolving agent to the mixture, often with gentle heating to ensure complete dissolution.[7]
-
Allow the solution to cool slowly to room temperature and then potentially to a lower temperature (e.g., 0-5°C) to induce crystallization of one of the diastereomeric salts.[7]
-
Collect the precipitated crystals by filtration and wash them with a cold solvent. The less soluble diastereomeric salt will be enriched in one enantiomer.
-
To liberate the free amine, dissolve the collected salt in water and basify the solution with a suitable base (e.g., sodium hydroxide).
-
Extract the liberated enantiomerically enriched amine with an organic solvent.
-
Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain the desired enantiomer.
-
The enantiomeric purity can be determined using chiral HPLC.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
Materials:
-
Acetylcholinesterase (AChE) enzyme (from electric eel or human recombinant)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Tris-HCl or Phosphate buffer (pH 8.0)
-
Test compound (this compound)
-
Positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of DTNB and ATCI in the buffer.
-
Prepare a series of dilutions of the test compound and the positive control in the buffer.
-
In the wells of a 96-well plate, add the buffer, the test compound or positive control at various concentrations, and the DTNB solution.
-
Initiate the reaction by adding the AChE enzyme solution to each well.
-
Start the kinetic measurement immediately by adding the ATCI substrate solution to all wells.
-
Measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value from the resulting dose-response curve.
Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.
Conclusion
This compound stands as a molecule of significant academic and industrial importance, primarily due to its role as the active metabolite of Rivastigmine. Its discovery and development are intrinsically linked to the ongoing efforts to combat Alzheimer's disease. This technical guide has provided a consolidated overview of its chemical properties, synthetic methodologies, and its mechanism of action as a cholinesterase inhibitor. The provided experimental protocols offer a foundation for researchers to further explore the synthesis and biological activity of this compound and its analogs. While the inhibitory potency of its primary metabolite form is established, further research to delineate the specific activities of its individual enantiomers against both AChE and BuChE will provide a more complete understanding and could guide the development of future, more selective, and potent cholinesterase inhibitors.
References
- 1. Buy 3-(1-(Dimethylamino)ethyl)phenol hydrochloride | 5441-61-2 [smolecule.com]
- 2. innospk.com [innospk.com]
- 3. Pharmacokinetic-pharmacodynamic modeling of rivastigmine, a cholinesterase inhibitor, in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-[(1S)-1-(Dimethylamino)ethyl]phenol | CAS#:139306-10-8 | Chemsrc [chemsrc.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. CN101270058B - Process for preparing 3-(1-dimethylamino- ethyl)phynol - Google Patents [patents.google.com]
- 7. US8420846B2 - Process for producing (S)-3-[(1-dimethylamino)ethyl] phenyl-N-ethyl-N-methyl-carbamate via novel intermediates - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Purity Analysis of 3-[1-(Dimethylamino)ethyl]phenol
This document provides detailed methodologies for the purity analysis of 3-[1-(Dimethylamino)ethyl]phenol, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols described herein utilize High-Performance Liquid Chromatography (HPLC) as the primary method for quantitative analysis and Gas Chromatography-Mass Spectrometry (GC-MS) as an orthogonal method for impurity identification and quantification.
These methods are intended for use by researchers, scientists, and drug development professionals in a quality control or research and development setting.
Overall Analytical Workflow
The purity assessment of this compound involves a primary analysis by a stability-indicating HPLC method for accurate quantification of the main component and its related substances. A complementary GC-MS method is used for the identification of unknown impurities and to analyze volatile components that may not be detected by HPLC.
Caption: High-level workflow for the purity analysis of this compound.
Application Note 1: Purity Analysis by Reverse-Phase HPLC
Introduction
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a robust, reliable, and widely used technique for determining the purity of active pharmaceutical ingredients (APIs) and intermediates. This method separates the main compound from its process-related impurities and degradation products based on their polarity. The method described is adapted from established procedures for similar phenolic compounds and related APIs like Tapentadol.[1][2]
Experimental Protocol
The following protocol outlines the instrumental conditions and procedures for the HPLC analysis.
A standard HPLC system with a UV detector is suitable for this analysis.[2]
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent with a quaternary pump, autosampler, and UV/DAD detector. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Licrosphere, Zorbax).[1][2] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water or a suitable buffer like 0.1 mM Dipotassium Phosphate (pH adjusted to 4.0).[1][2] |
| Mobile Phase B | Acetonitrile or Methanol.[1][2] |
| Elution Mode | Isocratic or Gradient. An isocratic method with Methanol:Buffer (e.g., 60:40 v/v) is a good starting point.[1][3] |
| Flow Rate | 1.0 mL/min.[1] |
| Column Temperature | 30°C (or ambient, e.g., 25°C).[1][2] |
| Detection Wavelength | 275 nm or 280 nm.[1][2] |
| Injection Volume | 10 - 20 µL.[1][2] |
| Run Time | Approximately 10-15 minutes, sufficient to elute the main peak and any post-eluting impurities. |
| Diluent | Mobile Phase.[1] |
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric Acid (AR grade)
-
Dipotassium Phosphate (AR grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.
-
Working Standard (e.g., 100 µg/mL): Dilute 5 mL of the stock solution to 50 mL with the diluent in a volumetric flask.
-
Accurately weigh about 25 mg of the this compound bulk sample and prepare a 1000 µg/mL stock solution as described for the standard.
-
Prepare a working sample solution at the same concentration as the working standard (100 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Analysis and System Suitability
-
System Suitability: Before sample analysis, inject the working standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, the USP tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.
-
Purity Calculation: The purity of the sample is calculated based on the area percent method.
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
-
-
Impurity Quantification: Individual impurities can be quantified against the main analyte peak or a specific reference standard if available.
Method Validation Parameters (Indicative)
The following table summarizes typical validation parameters for related compounds, which should be established during formal method validation for this compound.
| Parameter | Typical Range/Value (for Tapentadol HCl) |
| Linearity Range | 75 - 450 µg/mL.[1] |
| Correlation Coefficient (r²) | > 0.999.[3] |
| Limit of Detection (LOD) | ~0.25 µg/mL.[1] |
| Limit of Quantification (LOQ) | ~0.75 µg/mL.[1] |
| Accuracy (% Recovery) | 99.96 – 100.01%.[1] |
| Precision (% RSD) | < 2.0%.[3] |
digraph "HPLC_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];subgraph "cluster_1" { label="HPLC Experimental Workflow"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];
prep [label="1. Mobile Phase &\nSample Preparation"]; hplc [label="2. HPLC System Setup\n(Column, Flow, Temp)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; inject [label="3. Inject Standard\n& Sample Solutions"]; data [label="4. Data Acquisition\n(Chromatogram)", shape=trapezium, fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="5. Data Analysis\n(Peak Integration, Purity %)", shape=parallelogram]; report [label="6. Report Results", shape=document, fillcolor="#FBBC05", fontcolor="#202124"]; prep -> hplc; hplc -> inject; inject -> data; data -> analysis; analysis -> report;
} }
Caption: Step-by-step workflow for HPLC purity analysis.
Application Note 2: Purity Analysis by GC-MS
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating, identifying, and quantifying volatile and semi-volatile compounds.[4] For polar compounds like this compound, which contain active hydrogen in the hydroxyl group, derivatization is typically required to improve volatility and chromatographic peak shape.[5] This protocol describes a method using silylation prior to GC-MS analysis.
Experimental Protocol
The following protocol is a general guideline and should be optimized for the specific instrument and impurities of interest.
| Parameter | Recommended Condition |
| GC-MS System | Agilent GC-MS system (e.g., 7890B GC with 5977A MSD) or equivalent. |
| Column | 5% Phenyl Methyl Siloxane capillary column (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.[6] |
| Carrier Gas | Helium, constant flow rate of 1.0 - 1.2 mL/min.[6] |
| Injector Temperature | 250 - 280°C. |
| Injection Mode | Split (e.g., 50:1 split ratio) or Splitless, 1 µL injection volume. |
| Oven Program | Initial: 100°C for 2 min. Ramp: 10°C/min to 280°C. Hold: 5 min at 280°C. |
| MS Transfer Line Temp | 280°C. |
| Ion Source Temp | 230°C.[6] |
| Ionization Mode | Electron Impact (EI), 70 eV.[6] |
| Scan Range | 40 - 500 amu.[6] |
-
This compound reference standard and sample
-
Pyridine or Acetonitrile (Anhydrous grade)
-
Silylating Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[5]
-
Ethyl Acetate or Dichloromethane (GC grade)
-
Solution Preparation: Accurately weigh ~1 mg of the sample or standard into a 2 mL autosampler vial. Add 100 µL of anhydrous pyridine or acetonitrile.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.[5]
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization of the phenolic hydroxyl group.[5]
-
Dilution: After cooling to room temperature, dilute the sample with 800 µL of ethyl acetate or dichloromethane to a final volume of 1 mL.
-
Analysis: Inject 1 µL of the final solution into the GC-MS system.
Data Analysis
-
Identification: The primary peak corresponding to the derivatized this compound is identified by its retention time and mass spectrum. Impurities are identified by comparing their mass spectra against a library (e.g., NIST) and by interpreting their fragmentation patterns.
-
Purity Calculation: Purity is determined by the area percent method from the Total Ion Chromatogram (TIC).
-
% Purity = (Area of Main Derivatized Peak / Sum of All Peak Areas) x 100
-
Method Validation Parameters
Quantitative GC-MS methods require validation to determine the following parameters.
| Parameter | To Be Determined During Method Validation |
| Linearity Range | Establish the concentration range over which the response is linear. |
| Correlation Coefficient (r²) | Should be ≥ 0.995. |
| Limit of Detection (LOD) | Determine the lowest concentration that can be reliably detected.[7] |
| Limit of Quantification (LOQ) | Determine the lowest concentration that can be accurately and precisely quantified.[7] |
| Accuracy (% Recovery) | Assess by analyzing spiked samples at different concentration levels. Typical recovery is 80-120%.[7] |
| Precision (% RSD) | Intra-day and inter-day precision should be evaluated; typically should be < 15%. |
digraph "GCMS_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];subgraph "cluster_2" { label="GC-MS Experimental Workflow"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];
sample_prep [label="1. Sample Weighing\n& Dissolution"]; derivatize [label="2. Derivatization\n(Add BSTFA, Heat)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; gcms [label="3. GC-MS System Setup\n(Column, Temp Program)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; inject [label="4. Inject Derivatized\nSample"]; data [label="5. Data Acquisition\n(TIC & Mass Spectra)", shape=trapezium, fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="6. Data Analysis\n(Library Search, Purity %)", shape=parallelogram]; report [label="7. Report Results", shape=document, fillcolor="#FBBC05", fontcolor="#202124"]; sample_prep -> derivatize; derivatize -> gcms; gcms -> inject; inject -> data; data -> analysis; analysis -> report;
} }
Caption: Step-by-step workflow for GC-MS purity analysis including the derivatization step.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. impactfactor.org [impactfactor.org]
- 4. benchchem.com [benchchem.com]
- 5. ijern.com [ijern.com]
- 6. mdpi.com [mdpi.com]
- 7. Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of 3-[1-(Dimethylamino)ethyl]phenol Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-[1-(Dimethylamino)ethyl]phenol is a critical chiral intermediate in the synthesis of various pharmaceutical compounds, including the analgesic drug Tapentadol. As enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties, the development of robust and efficient methods for their separation and analysis is paramount. This document provides detailed protocols for three distinct methods for the chiral separation of the enantiomers of this compound and structurally related compounds: High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and classical diastereomeric salt crystallization. These methods are suitable for both analytical-scale purity determination and preparative-scale resolution.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
This method describes the enantioselective separation using a cellulose-based chiral stationary phase (CSP) in normal phase mode. This approach is highly effective for the analytical determination of enantiomeric purity.
Experimental Protocol
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column thermostat, and a fluorescence detector.
-
-
Reagents and Materials:
-
Heptane (HPLC grade)
-
2-Propanol (HPLC grade)
-
Diethylamine (DEA)
-
Racemic this compound standard
-
Chiralpak AD-H column (250 x 4.6 mm, 5 µm) or equivalent cellulose-based CSP.
-
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the sample in the mobile phase to achieve a final concentration of approximately 0.5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes at a stable flow rate.
-
Set the column temperature to 25°C.
-
Inject 10 µL of the prepared sample solution.
-
Monitor the elution profile using a fluorescence detector.
-
Identify the enantiomer peaks based on their retention times.
-
Data Presentation
Table 1: Optimized HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Heptane / 2-Propanol / Diethylamine (980:20:1, v/v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection | Fluorescence: Excitation λ = 295 nm, Emission λ = 273 nm[1] |
| Expected Resolution (Rs) | > 2.5[1] |
| Analysis Time | < 20 minutes[1] |
Workflow Diagram
Caption: Workflow for chiral separation by HPLC.
Method 2: Cyclodextrin-Modified Capillary Electrophoresis (CE)
Capillary electrophoresis using a chiral selector is a powerful technique offering exceptionally high resolution. Sulfated cyclodextrins are particularly effective for separating the enantiomers of basic compounds like this compound.
Experimental Protocol
-
Apparatus:
-
Capillary Electrophoresis (CE) system with a UV or DAD detector.
-
Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length 40 cm).
-
-
Reagents and Materials:
-
TRIS (Tris(hydroxymethyl)aminomethane)
-
Acetic Acid
-
Sulfated alpha-cyclodextrin (chiral selector)
-
Sodium Hydroxide (for pH adjustment)
-
Hydrochloric Acid (for pH adjustment)
-
Milli-Q Water
-
-
Buffer and Sample Preparation:
-
Background Electrolyte (BGE): Prepare a 50 mM TRIS-acetate buffer. Add 12 mM of sulfated alpha-cyclodextrin as the chiral selector.[2] Adjust the pH to the desired value (e.g., 4.75 or 9.0) with acetic acid or sodium hydroxide.
-
Sample Solution: Dissolve the sample in water or BGE to a concentration of 0.1-0.5 mg/mL.
-
-
Electrophoretic Procedure:
-
Capillary Conditioning: Before the first use, rinse the capillary with 1 M NaOH, followed by water, and finally with the BGE.
-
Pre-run Rinse: Before each injection, rinse the capillary with the BGE for 2-3 minutes.
-
Injection: Inject the sample using a hydrodynamic or electrokinetic method (e.g., 50 mbar for 5 seconds).
-
Separation: Apply a voltage of 15-25 kV. Maintain a constant temperature (e.g., 25°C).
-
Detection: Monitor the separation at a suitable wavelength (e.g., 214 nm or 275 nm).
-
Data Presentation
Table 2: Capillary Electrophoresis Conditions and Performance
| Parameter | Condition |
| Capillary | Fused-silica, 50 µm i.d. |
| Background Electrolyte | 50 mM TRIS-acetate buffer[2] |
| Chiral Selector | 12 mM Sulfated alpha-cyclodextrin[2] |
| Applied Voltage | 20 kV |
| Temperature | 25°C |
| Detection | UV, 214 nm |
Table 3: Performance Data at Different pH Values
| BGE pH | Resolution (Rs) |
| 4.75 | 16.2[2][3] |
| 9.0 | 9.1[2][3] |
Workflow Diagram
Caption: Workflow for chiral separation by CE.
Method 3: Classical Resolution by Diastereomeric Salt Crystallization
This classical chemical method is ideal for the preparative-scale separation of enantiomers. It involves reacting the racemic base with a chiral acid to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.
Experimental Protocol
-
Apparatus:
-
Jacketed glass reactor or Erlenmeyer flasks
-
Magnetic stirrer and heating mantle
-
Filtration apparatus (Büchner funnel)
-
pH meter
-
-
Reagents and Materials:
-
Procedure:
-
Salt Formation: Dissolve the racemic base in a suitable polar solvent (e.g., a methanol/acetone mixture) with gentle heating. In a separate flask, dissolve an equimolar amount of the chiral resolving acid in the same solvent.
-
Crystallization: Add the acid solution to the base solution. Stir the mixture, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. This solid is enriched in one enantiomer.
-
Liberation of Free Enantiomer: Suspend the isolated diastereomeric salt in water and adjust the pH to be basic (pH > 10) using an aqueous base (e.g., NaOH) to deprotonate the amine.
-
Extraction: Extract the liberated free base (the desired enantiomer) into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the enantiomerically enriched product. The other enantiomer can often be recovered from the mother liquor.
-
Data Presentation
Table 4: Common Reagents for Diastereomeric Salt Resolution
| Component | Example |
| Chiral Resolving Agent | (2R,3R)-O,O'-dibenzoyltartaric acid[4][5], D-(-)-mandelic acid[5], D-(-)-tartaric acid[5] |
| Solvent System | Methanol, Acetone, Ethanol, Water, or mixtures thereof[4] |
Workflow Diagram
Caption: Workflow for preparative chiral resolution.
References
- 1. Fundamental study of enantioselective HPLC separation of tapentadol enantiomers using cellulose-based chiral stationary phase in normal phase mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tapentadol enantiomers: Synthesis, physico-chemical characterization and cyclodextrin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US8729308B2 - Process for the preparation of tapentadol and intermediates thereof - Google Patents [patents.google.com]
- 5. NEW PROCESS FOR THE PREPARATION OF TAPENTADOL AND INTERMEDIATES THEREOF - Patent 2507203 [data.epo.org]
Application of 3-[1-(Dimethylamino)ethyl]phenol in Neuropharmacology Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-[1-(Dimethylamino)ethyl]phenol, also known by the research code NAP226-90, is a phenolic compound primarily recognized in neuropharmacology as the major active metabolite of Rivastigmine.[1][2] Rivastigmine is a well-established acetylcholinesterase (AChE) inhibitor used for the symptomatic treatment of dementia associated with Alzheimer's and Parkinson's diseases.[3] Consequently, the primary application of this compound in research is centered on understanding the cholinergic system, characterizing the metabolism and pharmacokinetics of Rivastigmine, and investigating its own potential as a modulator of cholinergic activity.[1][4]
While it is an active AChE inhibitor, its potency is noted to be substantially lower than its parent compound, Rivastigmine.[2][4] Studies indicate that its activity against AChE is at least 10-fold lower than Rivastigmine.[2] This makes it a valuable tool for comparative studies to understand the structure-activity relationships of carbamate and phenolic cholinesterase inhibitors. Its presence and concentration in plasma are also measured in clinical studies to understand the overall therapeutic and side-effect profile of Rivastigmine treatment.[5]
Key Neuropharmacological Applications
-
Studying Cholinergic Neurotransmission: As a weak acetylcholinesterase inhibitor, the compound can be used as a research tool to probe the function of AChE in neuronal preparations and to study the downstream effects of modest acetylcholine level modulation.[1]
-
Pharmacokinetic and Metabolism Studies: It serves as a critical biomarker in pharmacokinetic studies of Rivastigmine. Measuring the plasma concentration ratio of the metabolite to the parent drug helps in evaluating different drug delivery systems (e.g., oral vs. transdermal) and understanding inter-individual variability in metabolism.[6][7]
-
Reference Standard in Drug Discovery: It can be used as a reference compound in the screening and development of new cholinesterase inhibitors, providing a benchmark for potency and selectivity.
-
Investigating Cognitive Effects: In clinical research, plasma levels of NAP226-90 have been correlated with cognitive outcomes in patients, providing insights into the complex relationship between drug metabolism and therapeutic efficacy.[5][8]
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the activity and pharmacokinetic relevance of this compound (NAP226-90).
Table 1: Comparative Cholinesterase Inhibitory Activity
| Compound | Target Enzyme | Activity Relative to Rivastigmine | Notes |
| This compound (NAP226-90) | Acetylcholinesterase (AChE) | At least 10-fold lower | The primary metabolite shows significantly less potency than the parent drug.[2] |
| This compound (NAP226-90) | Acetylcholinesterase (AChE) | Shows minimal inhibition (<10%) in vitro. | Confirms its status as a weak inhibitor compared to Rivastigmine.[4] |
Table 2: Pharmacokinetic Ratios of Metabolite to Parent Drug
| Administration Route | Metabolite (NAP226-90) to Rivastigmine AUC Ratio | Implication for Research |
| Oral Capsule | ~3.5 | High first-pass metabolism results in a high concentration of the metabolite relative to the parent drug.[4][6] |
| Transdermal Patch | ~0.7 | Bypassing first-pass metabolism leads to a much lower relative concentration of the metabolite.[4][6][7] |
| Nasal Spray | ~0.78 | Shows a pharmacokinetic profile more similar to transdermal than oral administration.[6] |
Experimental Protocols
Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol describes a colorimetric method based on the Ellman's reaction to determine the AChE inhibitory activity of this compound.[9][10]
Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against AChE.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent), the chromogen
-
0.1 M Sodium Phosphate Buffer (pH 8.0)
-
This compound (Test Compound)
-
Donepezil or Rivastigmine (Positive Control Inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
AChE Solution: Prepare a working solution of AChE (e.g., 0.2 U/mL) in assay buffer.
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in assay buffer.
-
ATCI Solution: Prepare a 15 mM stock solution of ATCI in deionized water. Prepare this fresh.
-
Test Compound & Control Solutions: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in assay buffer to achieve final assay concentrations ranging from nanomolar to millimolar. Do the same for the positive control. Ensure the final DMSO concentration in the well is ≤1%.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: 190 µL Assay Buffer + 10 µL DMSO.
-
Negative Control wells (100% activity): 170 µL Assay Buffer + 10 µL AChE solution + 10 µL DMSO.
-
Test Compound wells: 170 µL Assay Buffer + 10 µL AChE solution + 10 µL of each test compound dilution.
-
Positive Control wells: 170 µL Assay Buffer + 10 µL AChE solution + 10 µL of each positive control dilution.
-
-
Pre-incubation:
-
Add 50 µL of DTNB solution to all wells.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of ATCI solution to all wells. The final volume should be 200 µL.
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at 412 nm every minute for 10-15 minutes (kinetic mode).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbsorbance/Δtime).
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
-
Protocol 2: In Vivo Assessment of Cognitive Effects in a Rodent Model
This protocol provides a general framework for assessing how this compound might affect cognition, for instance, in a scopolamine-induced amnesia model.
Objective: To evaluate the effect of this compound on learning and memory in mice.
Materials and Animals:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Scopolamine hydrobromide (to induce cognitive deficit)
-
Saline solution (vehicle)
-
Morris Water Maze or Y-Maze apparatus
-
Animal tracking software
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice for at least one week before the experiment.
-
Divide animals into four groups (n=10-12 per group):
-
Group 1: Vehicle (Saline) + Vehicle (Saline)
-
Group 2: Vehicle (Saline) + Scopolamine
-
Group 3: Positive Control (e.g., Donepezil) + Scopolamine
-
Group 4: Test Compound (this compound) + Scopolamine
-
-
-
Drug Administration:
-
Administer the test compound or positive control via intraperitoneal (i.p.) injection 60 minutes before the behavioral test.
-
Administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the behavioral test to induce a cholinergic deficit.
-
-
Behavioral Testing (Morris Water Maze Example):
-
Acquisition Phase (Days 1-4):
-
Place each mouse into a pool of opaque water containing a hidden platform.
-
Allow the mouse to swim for 60 seconds to find the platform. If it fails, guide it to the platform.
-
Record the escape latency (time to find the platform) and path length using the tracking software.
-
Perform four trials per mouse per day.
-
-
Probe Trial (Day 5):
-
Remove the platform from the pool.
-
Allow each mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was) and the number of platform location crossings.
-
-
-
Data Analysis:
-
Acquisition Phase: Analyze escape latency and path length using a two-way repeated measures ANOVA.
-
Probe Trial: Analyze the time in the target quadrant and platform crossings using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's).
-
A significant improvement in the test compound group compared to the scopolamine-only group indicates a potential cognitive-enhancing effect.
-
Visualizations: Signaling Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Clinical pharmacology of rivastigmine: a new-generation acetylcholinesterase inhibitor for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rivastigmine - Wikipedia [en.wikipedia.org]
- 4. Practical Pharmacology of Rivastigmine | Basicmedical Key [basicmedicalkey.com]
- 5. Concentrations of rivastigmine and NAP 226-90 and the cognitive response in Taiwanese Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Absolute bioavailability and safety of a novel rivastigmine nasal spray in healthy elderly individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of a novel transdermal rivastigmine patch for the treatment of Alzheimer’s disease: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. attogene.com [attogene.com]
Application Notes and Protocols: The Role of 3-[1-(Dimethylamino)ethyl]phenol in the Synthesis of Novel Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of the versatile intermediate, 3-[1-(Dimethylamino)ethyl]phenol, in the synthesis of two prominent therapeutic agents: Rivastigmine and Tapentadol. This guide is intended to furnish researchers and drug development professionals with comprehensive methodologies, quantitative data, and visual representations of synthetic and biological pathways.
Introduction
This compound is a key building block in the pharmaceutical industry, primarily recognized for its crucial role in the synthesis of Rivastigmine, a cholinesterase inhibitor for the treatment of dementia associated with Alzheimer's and Parkinson's diseases. Its structural motif also finds relevance in the synthesis of other neurologically active compounds, such as the analgesic Tapentadol. The phenol group and the dimethylaminoethyl side chain offer reactive sites for various chemical transformations, making it a valuable precursor in medicinal chemistry.
Synthesis of Rivastigmine
Rivastigmine, chemically known as (S)-N-Ethyl-N-methyl-3-[1-(dimethylamino)ethyl]phenyl carbamate, is synthesized from the chiral intermediate (S)-3-[1-(Dimethylamino)ethyl]phenol. The synthesis involves the carbamoylation of the phenolic hydroxyl group.
Quantitative Data for Rivastigmine Synthesis and Activity
| Parameter | Value | Reference |
| Synthesis Yield | ||
| Carbamoylation Step | 85% | [1] |
| Overall Yield (from precursor) | 71-84% | [2][3] |
| Purity | ||
| HPLC Purity | >99.7% | [4] |
| Optical Purity | >99.8% | [4] |
| Biological Activity (IC₅₀) | ||
| Acetylcholinesterase (AChE) | 4.15 µM - 6.7 nM | [5][6] |
| Butyrylcholinesterase (BuChE) | 37 nM - 31 nM | [5][6] |
Experimental Protocol: Synthesis of Rivastigmine from (S)-3-[1-(Dimethylamino)ethyl]phenol
This protocol describes the carbamoylation of (S)-3-[1-(Dimethylamino)ethyl]phenol to yield Rivastigmine.
Materials:
-
(S)-3-[1-(Dimethylamino)ethyl]phenol
-
N-Ethyl-N-methylcarbamoyl chloride
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane
-
1N Sodium hydroxide (NaOH) solution
-
Water
-
Magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add (S)-3-[1-(Dimethylamino)ethyl]phenol (1.0 eq).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution under a nitrogen atmosphere.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to form the sodium phenoxide.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of N-ethyl-N-methylcarbamoyl chloride (1.2 eq) in anhydrous THF dropwise via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 3 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of water.
-
Dilute the mixture with dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1N NaOH solution and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude Rivastigmine can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield a colorless oil.[1]
Signaling Pathway of Rivastigmine
Rivastigmine's primary mechanism of action is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to increased levels of acetylcholine in the brain. This enhancement of cholinergic neurotransmission is believed to be responsible for the observed cognitive benefits in patients with Alzheimer's disease.[6]
References
- 1. WO2004037771A1 - A method of production of (-)-(s)-3-[1-(dimethylamino)ethyl]phenyl-n-ethyl-n-methylcarbamate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. graphviz.org [graphviz.org]
Handling, storage, and disposal procedures for 3-[1-(Dimethylamino)ethyl]phenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling, storage, and disposal of 3-[1-(Dimethylamino)ethyl]phenol (CAS: 105601-04-5). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound.
Compound Information and Safety Data
This compound is a chemical intermediate used in research and development.[1] It is classified as toxic if swallowed and can cause serious eye damage.[2][3][4] The following table summarizes key safety and physical data.
| Identifier | Value | Reference |
| CAS Number | 105601-04-5 | [2][3] |
| Molecular Formula | C10H15NO | [2] |
| Molecular Weight | 165.23 g/mol | [4] |
| Appearance | Liquid or Solid | [4][5] |
| Signal Word | Danger | [2][3][4] |
| Hazard Statements | H301 (Toxic if swallowed), H318/H319 (Causes serious eye damage/irritation), H412 (Harmful to aquatic life with long lasting effects) | [2][3][4] |
| Storage Class Code | 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects | [4] |
| Physical Property | Value | Reference |
| Melting Point | 87-88°C | [5] |
| Boiling Point | 241°C | [5] |
| Flash Point | 97°C | [5] |
| pKa | 9.86 ± 0.10 (Predicted) | [5] |
| Occupational Exposure Limits (OSHA PEL, NIOSH REL, ACGIH TLV) | Not available | [1] |
Experimental Protocols: Handling
2.1. Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[1] Use of a chemical fume hood is required to minimize inhalation of fumes or dust.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.
2.2. Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for integrity before each use.[2]
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or when there is a risk of splashing, consider impervious clothing.[2][3]
-
Respiratory Protection: If ventilation is inadequate or if aerosols or dust are generated, use a NIOSH-approved respirator with an appropriate cartridge.
2.3. General Handling Procedures
-
Read and understand the Safety Data Sheet (SDS) before working with the compound.[1][2][3]
-
Avoid all personal contact with the substance.[1] Do not breathe dust, fumes, or vapors.[1][2]
-
Weigh and transfer the material in a designated area, preferably within a fume hood, to control dust and vapor.
-
Do not eat, drink, or smoke in the laboratory area where the compound is handled.[2][3]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][2]
-
Remove any contaminated clothing immediately and wash it before reuse.[1]
Experimental Protocols: Storage
3.1. Storage Conditions
-
Container: Store the compound in its original, tightly sealed container.[1][6]
-
Location: Keep in a cool, dry, and well-ventilated area.[1][6] The storage area should be secured and locked.[1][2][3]
-
Incompatibilities: Store away from incompatible substances such as strong oxidizing agents, acids, and bases.[7] Keep away from sources of ignition.[1][2]
| Storage Parameter | Recommendation | Reference |
| Temperature | Cool, Room Temperature | [1][5][8] |
| Atmosphere | Store under an inert gas if specified by the supplier to prevent degradation. | [6] |
| Container Integrity | Keep container tightly closed. | [1][6] |
| Security | Store locked up. | [1][2][3] |
Experimental Protocols: Spill and Disposal
4.1. Accidental Release Measures
-
Evacuation: Immediately evacuate personnel from the spill area.
-
Ventilation: Ensure the area is well-ventilated.
-
Ignition Sources: Remove all sources of ignition.[2]
-
Containment: Prevent the spill from entering drains or waterways.[1][2]
-
Cleanup:
-
For solid spills , gently sweep up the material to avoid creating dust. Dampen with an inert solvent (e.g., 60-70% ethanol) before collection if necessary.[7]
-
For liquid spills , absorb with an inert material (e.g., vermiculite, sand, or earth).
-
-
Collection: Place the spilled material and any contaminated absorbent into a suitable, labeled, and sealed container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.
-
PPE: All personnel involved in the cleanup must wear appropriate PPE as described in section 2.2.
4.2. Waste Disposal Procedures
Disposal of this compound must be in accordance with all applicable federal, state, and local environmental regulations.[1][6]
-
Classification: As a waste generator, you must determine if the chemical waste is classified as hazardous.[1] Given its toxicity, it is likely to be considered hazardous waste.
-
Containers: Collect waste in a designated, compatible, and properly labeled hazardous waste container. The label must include the words "Hazardous Waste" and the chemical name.[9]
-
Segregation: Do not mix this waste with other waste streams.[9]
-
Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of the material. Do not attempt to dispose of it down the drain or in regular trash.[1]
First Aid Protocols
| Exposure Route | First Aid Measures | Reference |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. | [2][3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice. | [1][2][3] |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. | [2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. | [2][3] |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for responding to a chemical spill of this compound.
References
- 1. aksci.com [aksci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-[(1S)-1-(Dimethylaminoethyl)]phenol | 139306-10-8 [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 3-DIMETHYLAMINOPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. 139306-10-8|(S)-3-(1-(Dimethylamino)ethyl)phenol|BLD Pharm [bldpharm.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
Application Notes and Protocols for the Industrial Synthesis of 3-[1-(Dimethylamino)ethyl]phenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary industrial-scale synthetic routes to 3-[1-(Dimethylamino)ethyl]phenol, a key intermediate in the production of the Alzheimer's disease medication, Rivastigmine.[1][2] The document outlines scale-up considerations, detailed experimental protocols, and comparative data for the main synthetic strategies.
Introduction
This compound, particularly its (S)-enantiomer, is a critical building block in pharmaceutical manufacturing.[1] The industrial synthesis of this compound primarily revolves around the reductive amination of 3-hydroxyacetophenone. This process involves the reaction of the ketone with dimethylamine or its precursors in the presence of a reducing agent to form the desired tertiary amine. Key considerations for industrial scale-up include cost of raw materials, reaction efficiency, product purity, scalability, and environmental impact.
This document details two prominent methods for this transformation: the Leuckart-Wallach reaction and catalytic hydrogenation, which represent classical and modern approaches to reductive amination, respectively.
Synthesis of the Starting Material: 3-Hydroxyacetophenone
The primary precursor for the synthesis of this compound is 3-hydroxyacetophenone. Several methods exist for its industrial production, with the choice often depending on the availability and cost of the initial raw materials.
A common industrial route involves the diazotization of 3-aminoacetophenone, followed by hydrolysis of the resulting diazonium salt.[3] This method is known for providing good yields and high purity.[4] Another approach starts from 3-hydroxybenzoic acid, which undergoes a series of reactions including hydroxyl protection, chloroformylation, alkylation, and final deprotection to yield 3-hydroxyacetophenone.[4][5] While this multi-step process may seem complex, it offers advantages in terms of raw material cost and safety, avoiding harsh nitration conditions.[4]
Table 1: Comparison of Industrial Synthesis Routes for 3-Hydroxyacetophenone
| Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| 3-Aminoacetophenone | 1. NaNO₂, H₂SO₄2. H₂O, Heat | 78-82%[3] | High yield and purity, reliable method.[4][6] | Multi-step process involving diazotization which requires careful temperature control. |
| 3-Hydroxybenzoic Acid | 1. Acetic anhydride, H₂SO₄2. Thionyl chloride3. Dimethyl malonate, MgCl₂, Triethylamine4. Hydrolysis | ~90%[4] | Avoids harsh nitration, uses cheaper raw materials, and produces less wastewater.[4] | Multi-step process requiring protection and deprotection steps.[4] |
| m-Bromoacetophenone | Pd₂(dba)₃, specific ligands, KOH | ~98%[4] | Very high yield.[4] | Requires expensive palladium catalyst and ligands.[4] |
| 3'-Methoxyacetophenone | Ionic liquid, microwave | ~94%[4] | High yield and rapid reaction time.[4] | Requires specialized microwave equipment for large-scale production.[4] |
Industrial Synthesis of this compound
The conversion of 3-hydroxyacetophenone to this compound is a critical step. The following sections detail the most common industrial methods.
Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is a classical method for the reductive amination of ketones.[7][8] In this one-pot reaction, 3-hydroxyacetophenone is heated with a mixture of formic acid and N,N-dimethylformamide (DMF) or dimethylamine.[8][9] Formic acid serves as both the reducing agent and a source of the methyl group in the Eschweiler-Clarke variation.[10][11][12]
-
Temperature Control: The reaction typically requires high temperatures (150-170°C), which necessitates robust heating and cooling systems to manage the exotherm and ensure consistent reaction kinetics.[8][9]
-
Pressure Management: The reaction liberates carbon dioxide, leading to pressure build-up. Industrial reactors must be equipped with appropriate pressure relief and control systems.[13]
-
By-product Formation: The formation of N-formylated by-products can occur, requiring a subsequent hydrolysis step, typically with hydrochloric acid, to obtain the free amine.[8][13]
-
Material of Construction: The use of formic acid and hydrochloric acid requires reactors and downstream equipment made of corrosion-resistant materials.
-
Reaction Setup: To a suitable glass-lined reactor equipped with a mechanical stirrer, thermometer, condenser, and pressure equalization, charge 3-hydroxyacetophenone (1.0 eq).
-
Reagent Addition: Add N,N-dimethylformamide (DMF) (approx. 5-10 volumes) and 88% formic acid (approx. 2.5-3.0 eq).[9]
-
Heating: Heat the reaction mixture to 155-170°C and maintain for 5-24 hours, monitoring the reaction progress by HPLC.[9]
-
Work-up:
-
After completion, cool the reaction mixture and pour it into water.
-
Adjust the pH to 1-2 with concentrated hydrochloric acid to precipitate any unreacted starting material and facilitate the hydrolysis of formylated by-products.[9]
-
Filter to remove any solids.
-
The acidic aqueous phase is then basified to a pH of approximately 8.5-9.0 with a suitable base (e.g., sodium hydroxide or sodium bicarbonate).[9][14]
-
-
Extraction and Isolation:
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., diisopropylether or ethyl acetate/n-heptane) to achieve high purity.[14]
Table 2: Leuckart-Wallach Reaction Parameters
| Parameter | Value | Reference |
| Starting Material | 3-Hydroxyacetophenone | [9] |
| Reagents | N,N-Dimethylformamide, Formic Acid | [9] |
| Temperature | 155-170°C | [9] |
| Reaction Time | 5-24 hours | [9] |
| Typical Yield | 13-42% (product), 37-79% (recovered starting material) | [9] |
Catalytic Hydrogenation
A more modern and efficient approach for the synthesis of this compound is through catalytic hydrogenation. This method involves the reaction of 3-hydroxyacetophenone with dimethylamine in the presence of a catalyst and a hydrogen source. This method is often preferred for its higher yields, cleaner reaction profiles, and milder reaction conditions.
-
Catalyst Selection: Common catalysts include Raney Nickel and Palladium on carbon (Pd/C).[15] The choice of catalyst can significantly impact reaction rate, selectivity, and cost. Catalyst handling and recovery are important considerations on an industrial scale.
-
Hydrogen Source and Pressure: The reaction is typically carried out under a hydrogen atmosphere. The pressure can range from atmospheric to higher pressures, which requires specialized high-pressure reactors.[15]
-
Solvent Selection: Solvents such as methanol, ethanol, or isopropanol are commonly used.[15] The choice of solvent can affect catalyst activity and product solubility.
-
Safety: The use of hydrogen gas requires strict safety protocols to prevent the risk of fire or explosion.
-
Reaction Setup: In a high-pressure autoclave, charge 3-hydroxyacetophenone (1.0 eq), a suitable solvent such as methanol (approx. 20 volumes), and paraformaldehyde (as a source of the dimethylamino group precursor) (approx. 1.2-1.5 eq).[15]
-
Catalyst Addition: Add the catalyst, for example, Raney Nickel (approx. 30-40% w/w of the starting material) or 10% Pd/C (approx. 35-40% w/w).[15]
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 1-4 atm).[15]
-
Reaction: Stir the mixture at a controlled temperature (e.g., 20°C) for a specified time (e.g., 5 hours), monitoring hydrogen uptake.[15]
-
Work-up:
-
After the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
-
Isolation and Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by treatment with activated carbon and subsequent recrystallization to yield high-purity this compound.[15]
-
Table 3: Catalytic Hydrogenation Parameters
| Parameter | Value | Reference |
| Starting Material | 3-Hydroxyacetophenone | [15] |
| Reagents | Paraformaldehyde, Hydrogen | [15] |
| Catalyst | Raney Nickel or Palladium on Carbon (Pd/C) | [15] |
| Solvent | Methanol, Ethanol, or Isopropanol | [15] |
| Pressure | 1-4 atm | [15] |
| Temperature | 20°C | [15] |
| Reaction Time | 5 hours | [15] |
| Typical Yield | 99% | [15] |
Visualized Workflows
General Synthesis Workflow
References
- 1. innospk.com [innospk.com]
- 2. WO2004037771A1 - A method of production of (-)-(s)-3-[1-(dimethylamino)ethyl]phenyl-n-ethyl-n-methylcarbamate - Google Patents [patents.google.com]
- 3. 3'-Hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis methods of 3'-hydroxyacetophenone_Chemicalbook [chemicalbook.com]
- 5. CN105967986A - 3-hydroxyacetophenone synthesis method - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Method for synthesis of rivastigmine - Eureka | Patsnap [eureka.patsnap.com]
- 10. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 11. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jk-sci.com [jk-sci.com]
- 13. scispace.com [scispace.com]
- 14. newdrugapprovals.org [newdrugapprovals.org]
- 15. CN101270058B - Process for preparing 3-(1-dimethylamino- ethyl)phynol - Google Patents [patents.google.com]
Application Notes and Protocols for the Research-Grade Formulation of 3-[1-(Dimethylamino)ethyl]phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[1-(Dimethylamino)ethyl]phenol is a phenolic amine compound recognized primarily as a key intermediate in the synthesis of Rivastigmine, a cholinesterase inhibitor used in the management of Alzheimer's and Parkinson's disease-related dementia.[1] For research purposes, exploring the intrinsic biological activities of this compound necessitates the development of well-characterized and reproducible formulations for use in in vitro and in vivo preclinical studies.
This document provides detailed application notes and protocols for the development of simple, research-grade formulations of this compound. It covers essential physicochemical characterization, formulation strategies, and analytical methods for quantification.
Physicochemical Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a stable and effective formulation.
Summary of Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | References |
| Chemical Structure | ||
| This compound | ||
| Molecular Formula | C₁₀H₁₅NO | [1][2] |
| Molecular Weight | 165.23 g/mol | [1][2] |
| Appearance | Off-white to light yellow powder/solid. Some sources may list it as a liquid. | [1][3] |
| Melting Point | 87-93 °C | [1][4] |
| Boiling Point | ~237.3 °C at 760 mmHg | [1] |
| Solubility | Soluble in Methanol. The hydrochloride salt form exhibits enhanced water solubility. | [3][4] |
| Storage | Store in a cool, dry, well-closed container, protected from light and moisture. | [1] |
Formulation Development Workflow
The development of a suitable research-grade formulation follows a logical progression of experiments designed to ensure the final preparation is stable, homogenous, and appropriate for the intended research application.
Experimental Protocols
The following sections provide detailed protocols for key experiments in the formulation development process.
Protocol 1: Aqueous Solubility Determination
This protocol uses the shake-flask method to determine the equilibrium solubility of this compound in various aqueous media.
Materials:
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Citrate Buffer, pH 4.5
-
Deionized Water
-
Scintillation vials
-
Orbital shaker
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system
Methodology:
-
Add an excess amount of this compound to separate vials containing 5 mL of PBS (pH 7.4), citrate buffer (pH 4.5), and deionized water. An excess is confirmed by the presence of undissolved solid.
-
Seal the vials and place them on an orbital shaker set to 200 RPM at a constant temperature (e.g., 25 °C).
-
Agitate the samples for 24-48 hours to ensure equilibrium is reached.
-
After agitation, allow the samples to stand for at least 1 hour for the undissolved solid to settle.
-
Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered samples with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC method (see Section 5.0).
-
Perform the experiment in triplicate for each solvent.
Data Presentation:
| Solvent System | pH | Temperature (°C) | Mean Solubility (mg/mL) ± SD |
| Deionized Water | ~7.0 | 25 | Hypothetical Data: 0.8 ± 0.05 |
| Citrate Buffer | 4.5 | 25 | Hypothetical Data: 15.2 ± 0.7 |
| PBS | 7.4 | 25 | Hypothetical Data: 1.1 ± 0.08 |
Note: The increased solubility at lower pH is expected due to the protonation of the dimethylamino group.
Protocol 2: pH-Stability Profile
This protocol assesses the chemical stability of this compound in aqueous solutions at different pH values over time.
Materials:
-
Stock solution of this compound (e.g., 10 mg/mL in methanol)
-
Buffers of varying pH (e.g., pH 2, 4, 7.4, 9)
-
Incubator or water bath set to a specified temperature (e.g., 40 °C for accelerated stability)
-
HPLC system
Methodology:
-
Prepare solutions of this compound at a final concentration of 100 µg/mL in each of the selected pH buffers.
-
Transfer aliquots of each solution into separate, sealed vials.
-
Store the vials at 40 °C.
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial for each pH condition.
-
Immediately analyze the samples by HPLC to determine the remaining concentration of the parent compound.
-
Calculate the percentage of the initial concentration remaining at each time point.
Data Presentation:
| pH | Time (hours) | Mean % Remaining ± SD |
| 2.0 | 0 | 100 |
| 24 | Hypothetical Data: 99.5 ± 0.4 | |
| 48 | Hypothetical Data: 98.9 ± 0.6 | |
| 7.4 | 0 | 100 |
| 24 | Hypothetical Data: 98.2 ± 0.5 | |
| 48 | Hypothetical Data: 96.5 ± 0.8 | |
| 9.0 | 0 | 100 |
| 24 | Hypothetical Data: 92.1 ± 1.1 | |
| 48 | Hypothetical Data: 85.3 ± 1.5 |
Note: Phenolic compounds can be susceptible to oxidative degradation, which is often accelerated at alkaline pH.
Protocol 3: Preparation of a Research-Grade Aqueous Solution (1 mg/mL)
This protocol describes the preparation of a simple aqueous formulation suitable for in vitro studies or initial in vivo screening, leveraging pH adjustment to achieve solubilization.
Materials:
-
This compound
-
0.9% Sodium Chloride (Saline) Solution
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Sterile, depyrogenated vials
-
0.22 µm sterile syringe filter
Methodology:
-
Weigh the required amount of this compound for the desired final volume and concentration (e.g., 10 mg for 10 mL).
-
Add approximately 80% of the final volume of 0.9% saline solution to a sterile beaker containing the compound.
-
While stirring, slowly add 1 M HCl dropwise until the compound is fully dissolved. The dimethylamino group will be protonated, forming the more soluble hydrochloride salt in situ.
-
Once dissolved, adjust the pH to a physiologically compatible range (e.g., pH 5-6) using 1 M HCl or 1 M NaOH as needed. Monitor the pH closely with a calibrated pH meter.
-
Add 0.9% saline to reach the final desired volume.
-
Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile, depyrogenated vial.
-
Store the final formulation at 2-8 °C, protected from light.
Analytical Method for Quantification
A robust analytical method is crucial for confirming the concentration and stability of the formulation. A reverse-phase HPLC-UV method is generally suitable.
HPLC Method Parameters (Example)
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid in WaterB: Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 272 nm |
| Retention Time | Hypothetical: ~4.5 minutes |
Formulation Considerations and Logic
The selection of an appropriate formulation vehicle depends on the compound's properties and the intended research application.
References
Application Notes and Protocols for the Asymmetric Synthesis of (S)-3-[1-(Dimethylamino)ethyl]phenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the asymmetric synthesis of the (S)-enantiomer of 3-[1-(Dimethylamino)ethyl]phenol, a key intermediate in the synthesis of the Alzheimer's disease drug, Rivastigmine. The document outlines various synthetic strategies, including chemoenzymatic methods and asymmetric reduction, with a focus on providing reproducible experimental procedures and comparative data.
Introduction
The (S)-enantiomer of this compound is a critical chiral building block for the synthesis of Rivastigmine. The stereochemistry at the benzylic position is crucial for the therapeutic activity of the final drug. Consequently, developing efficient and highly stereoselective methods for its synthesis is of significant importance in pharmaceutical manufacturing. This document details established and innovative methodologies for achieving high enantiomeric purity of the target compound.
Synthetic Strategies Overview
Several successful strategies for the asymmetric synthesis of (S)-3-[1-(Dimethylamino)ethyl]phenol have been reported. The primary approaches include:
-
Chemoenzymatic Synthesis: This method utilizes enzymes, such as lipases or transaminases, to achieve high enantioselectivity. These biocatalytic steps can be integrated into a multi-step chemical synthesis.
-
Asymmetric Catalytic Reduction: This approach involves the enantioselective reduction of a prochiral ketone precursor, typically 3'-hydroxyacetophenone or a protected derivative, using a chiral catalyst.
-
Chiral Resolution: This classical method involves the separation of a racemic mixture of this compound using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.
The following sections provide detailed protocols and comparative data for selected methods.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the quantitative data from different synthetic approaches to provide a clear comparison of their efficiency and stereoselectivity.
| Method | Starting Material | Catalyst/Enzyme | Key Reagents | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Chemoenzymatic Synthesis | 3'-Hydroxyacetophenone | ω-Transaminase | Isopropylamine | High | >99 | [1] |
| Chemoenzymatic Synthesis | 3-Methoxyacetophenone | Candida antarctica lipase B | Vinyl acetate | Good | >99 | [2] |
| Asymmetric Reduction | 3'-Hydroxyacetophenone | (S)-(-)-α,α-diphenylprolinol | Borane, Trimethyl borate | High | High | [3] |
| Asymmetric Transfer Hydrogenation | 3-Methoxyphenyl ethanol precursor | (S,S)-DPEN, Ru-complex | Formic acid/triethylamine | 89 | 95 | [1] |
| Chiral Resolution | Racemic this compound | Di-(+)-p-toluoyl-D-tartaric acid | Methanol | 4.17 (overall) | High (after resolution) | [4] |
Experimental Protocols
Protocol 1: Chemoenzymatic Asymmetric Synthesis using ω-Transaminases
This protocol describes a high-yielding chemoenzymatic total synthesis of enantiopure (S)-Rivastigmine, where the key step is the asymmetric amination of an acetophenone precursor using an ω-transaminase.[1]
Workflow Diagram:
Caption: Chemoenzymatic synthesis workflow.
Methodology:
-
Reaction Setup: In a temperature-controlled reactor, prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5).
-
Reagent Addition: Add 3'-hydroxyacetophenone (substrate), a suitable ω-transaminase, and an amine donor such as isopropylamine. Pyridoxal 5'-phosphate (PLP) is often required as a cofactor.
-
Reaction Conditions: Maintain the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation. Monitor the reaction progress by HPLC or GC.
-
Work-up: Once the reaction reaches completion, acidify the mixture to precipitate the enzyme. After filtration, basify the aqueous phase and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-3-(1-aminoethyl)phenol.
-
N-Methylation: The resulting chiral amine is then subjected to N-methylation. A common method is the Eschweiler-Clarke reaction, using formaldehyde and formic acid, to yield the final product, (S)-3-[1-(Dimethylamino)ethyl]phenol.
Protocol 2: Asymmetric Reduction using a Chiral Oxazaborolidine Catalyst
This protocol details the asymmetric reduction of a protected 3'-hydroxyacetophenone derivative using a chiral catalyst derived from (S)-(-)-α,α-diphenylprolinol.[3]
Workflow Diagram:
Caption: Asymmetric reduction workflow.
Methodology:
-
Starting Material Preparation: Synthesize N-ethyl-N-methyl-carbamate 3-acetylphenyl formate by reacting 3'-hydroxyacetophenone with N-ethyl-N-methylcarbamoyl chloride.
-
Catalyst Formation: In a dry, inert atmosphere, react (S)-(-)-α,α-diphenylprolinol with trimethyl borate to form the chiral oxazaborolidine catalyst in situ.
-
Asymmetric Reduction: Cool the reaction vessel to a low temperature (e.g., -20 °C to 0 °C) and add the starting carbamate. Slowly add a borane source (e.g., borane-tetrahydrofuran complex).
-
Reaction Monitoring and Quenching: Monitor the reaction by TLC or HPLC. Upon completion, quench the reaction by the slow addition of methanol.
-
Work-up and Purification: After quenching, the mixture is typically worked up by extraction with an organic solvent. The crude product, N-ethyl-N-methyl-carbamate 3-[(R)-1-hydroxyethyl]phenyl formate, can be purified by column chromatography.
-
Conversion to the Final Product: The resulting chiral alcohol is then converted to the corresponding amine. This can be achieved by mesylation followed by nucleophilic substitution with dimethylamine to yield the (S)-enantiomer of the final product.
Protocol 3: Chiral Resolution of Racemic this compound
This protocol describes the separation of the (S)-enantiomer from a racemic mixture using a chiral resolving agent.[4]
Logical Relationship Diagram:
Caption: Chiral resolution process.
Methodology:
-
Synthesis of Racemic Amine: Prepare racemic this compound from 1-(3-hydroxyphenyl)ethanone via oximation, reduction, and N-methylation.[4]
-
Salt Formation: Dissolve the racemic amine in a suitable solvent, such as methanol. Add an equimolar amount of the chiral resolving agent, di-(+)-p-toluoyl-D-tartaric acid.
-
Crystallization: Allow the solution to stand at room temperature or cool to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by filtration and wash with a small amount of cold solvent. The mother liquor contains the other diastereomer.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent (e.g., diethyl ether or ethyl acetate). Basify the aqueous layer with a base such as sodium hydroxide to liberate the free amine.
-
Extraction and Purification: Extract the free (S)-amine into the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched (S)-3-[1-(Dimethylamino)ethyl]phenol.
Conclusion
The asymmetric synthesis of (S)-3-[1-(Dimethylamino)ethyl]phenol can be effectively achieved through various methodologies. Chemoenzymatic approaches offer excellent enantioselectivity and operate under mild conditions, making them attractive for green chemistry applications. Asymmetric reduction with chiral catalysts provides a robust and high-yielding alternative. While classical chiral resolution is a viable option, it is often less atom-economical. The choice of the optimal synthetic route will depend on factors such as cost of reagents and catalysts, scalability, and desired purity levels. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to select and implement the most suitable method for their specific needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemoenzymatic synthesis of rivastigmine based on lipase-catalyzed processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN103304447A - Synthesis process of (S)-rivastigmine - Google Patents [patents.google.com]
- 4. [Synthesis of S-(+)-rivastigmine hydrogentartrate] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common impurities in the synthesis of 3-[1-(Dimethylamino)ethyl]phenol and their identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-[1-(Dimethylamino)ethyl]phenol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent synthetic route is the reductive amination of m-hydroxyacetophenone. This is often achieved through methods like the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid to introduce the dimethylamino group.[1][2] An alternative route involves the demethylation of 3-[1-(dimethylamino)ethyl]anisole, which itself is synthesized from m-methoxyacetophenone.
Q2: What are the most common impurities I should expect in the synthesis of this compound?
A2: Common impurities typically arise from unreacted starting materials, intermediates, and side-products of the reaction. These can include:
-
Unreacted m-hydroxyacetophenone: The starting material for the primary synthetic route.
-
3-[1-(Methylamino)ethyl]phenol: An intermediate product resulting from incomplete methylation.
-
Over-alkylation products: Though less common in Eschweiler-Clarke conditions, there is a possibility of forming quaternary ammonium salts.
-
Side-reaction products: Depending on the specific reaction conditions, other minor impurities may form. One patent mentions the potential for di- and tri-substituted phenols as side products in related syntheses.[3]
Q3: How can I identify these impurities?
A3: A combination of chromatographic and spectroscopic techniques is recommended for the definitive identification of impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful tool for separating and quantifying impurities.[4][5][6][7][8] Gas Chromatography-Mass Spectrometry (GC-MS) can provide structural information based on fragmentation patterns.[9][10][11][12] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the unambiguous structural elucidation of isolated impurities.[13][14][15][16]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Final Product | Incomplete reaction. | - Ensure the stoichiometry of reagents (m-hydroxyacetophenone, formaldehyde, and formic acid) is correct. - Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. - Ensure the reaction temperature is maintained within the optimal range (typically 80-100 °C for Eschweiler-Clarke).[1] |
| Poor work-up and extraction. | - Adjust the pH of the aqueous layer carefully during work-up to ensure the product is in its free base form for efficient extraction into an organic solvent. - Use a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane). | |
| High Levels of Unreacted Starting Material (m-hydroxyacetophenone) | Insufficient reducing agent or methylating agent. | - Increase the molar equivalents of formaldehyde and formic acid. - Extend the reaction time. |
| Presence of 3-[1-(Methylamino)ethyl]phenol Impurity | Incomplete methylation. | - Increase the excess of formaldehyde and formic acid.[2] - Ensure thorough mixing and adequate reaction time to drive the reaction to completion. |
| Formation of Unknown Impurities | Side reactions due to temperature or reagent degradation. | - Carefully control the reaction temperature to avoid decomposition or unwanted side reactions. - Use fresh, high-quality reagents. Formaldehyde solutions can degrade over time. |
Impurity Data Summary
The following table summarizes the common impurities, their likely source, and recommended analytical techniques for identification.
| Impurity Name | Chemical Structure | Typical Source | Recommended Analytical Technique(s) |
| m-Hydroxyacetophenone | C₈H₈O₂ | Unreacted starting material | HPLC-UV, GC-MS |
| 3-[1-(Methylamino)ethyl]phenol | C₉H₁₃NO | Incomplete methylation intermediate | HPLC-UV, GC-MS, NMR |
Experimental Protocols
HPLC-UV Method for Impurity Profiling
This method is designed for the separation and quantification of this compound and its common impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-15 min: 20-80% B
-
15-20 min: 80% B
-
20-22 min: 80-20% B
-
22-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.[4]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.
GC-MS Method for Impurity Identification
This method is suitable for identifying volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 10 minutes.
-
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL. Derivatization with a silylating agent (e.g., BSTFA) may be necessary for better peak shape and volatility of the phenolic compounds.[11]
Workflow for Impurity Identification and Troubleshooting
Caption: Workflow for the identification and troubleshooting of impurities in the synthesis of this compound.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. resolian.com [resolian.com]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. Estimation of impurity profiles of drugs and related materials. Part 14: the role of HPLC/diode-array UV spectroscopy in the identification of minor components (impurities, degradation products, metabolites) in various matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bkcs.kchem.org [bkcs.kchem.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Characterization of route specific impurities found in methamphetamine synthesized by the Leuckart and reductive amination methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijern.com [ijern.com]
- 12. benchchem.com [benchchem.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. epfl.ch [epfl.ch]
- 15. 3-[(1S)-1-(Dimethylamino)ethyl]phenol | C10H15NO | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 16. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
Optimization of reaction conditions for improved yield of 3-[1-(Dimethylamino)ethyl]phenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-[1-(Dimethylamino)ethyl]phenol. Our aim is to facilitate the optimization of reaction conditions to achieve improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The primary methods for synthesizing this compound involve the reductive amination of 3-hydroxyacetophenone. One common approach is the reaction of m-hydroxyphenylacetamide with paraformaldehyde in the presence of a catalyst. Another established method involves the reaction of 3-hydroxyacetophenone with methanolic ammonia and a catalyst in an autoclave. A key application of this compound is as an intermediate in the synthesis of Rivastigmine.[1][2]
Q2: Which catalysts are typically employed in the synthesis of this compound?
A2: Raney nickel is a frequently used catalyst in the reductive amination of 3-hydroxyacetophenone or its derivatives to produce this compound.[1] The choice of catalyst can significantly impact the reaction's efficiency and yield.
Q3: What are the optimal reaction temperatures and pressures for this synthesis?
A3: Reaction conditions can vary depending on the specific protocol. For the synthesis starting from m-hydroxyphenylacetamide and paraformaldehyde, the reaction is typically conducted at a temperature ranging from 0°C to the reflux temperature of the solvent, with a preferred range of 15-30°C.[1] The pressure is generally maintained between 1 to 4 normal atmospheres, with 1 normal atmosphere being most common.[1] When starting from 3-hydroxyacetophenone in an autoclave, the temperature may be raised to 75-80°C.
Q4: How can the purity of the final product be enhanced?
A4: Achieving high purity is crucial, especially for pharmaceutical applications. Purification can be accomplished through suction filtration to remove the catalyst, followed by concentration of the filtrate.[1] The addition of activated carbon (gac) can help in decolorizing and removing impurities before the final concentration and solidification of the product.[1] High-performance liquid chromatography (HPLC) is a reliable method to assess the purity of the final compound.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Ensure the reaction is run for a sufficient duration (e.g., 5 hours or until raw material is consumed as monitored by TLC/HPLC).[1]- Optimize the reaction temperature; for the m-hydroxyphenylacetamide route, maintaining 15-30°C is preferable.[1]- Check the quality and activity of the catalyst (e.g., Raney nickel). |
| Side reactions or byproduct formation. | - Use of formic acid as a solvent can lead to more byproducts and lower yields (around 60%).[1] Consider using lower alcohols like methanol, ethanol, or isopropanol as the solvent.[1]- Control the stoichiometry of the reactants carefully. | |
| Loss of product during workup. | - Ensure efficient extraction of the product from the reaction mixture. | |
| Product Discoloration (Brownish) | High reaction temperatures. | - Avoid excessively high reaction temperatures, which can lead to product degradation and discoloration.[1] |
| Impurities from starting materials or side reactions. | - Use activated carbon for decolorization during the purification process.[1] | |
| Inconsistent Purity | Inefficient purification. | - After suction filtration of the catalyst, concentrate the filtrate and treat with activated carbon before final isolation.[1]- Ensure complete removal of the solvent after filtration. |
| Presence of unreacted starting materials. | - Monitor the reaction to completion using an appropriate analytical technique like TLC or HPLC. |
Experimental Protocols
Protocol 1: Synthesis from m-Hydroxyphenylacetamide
This protocol details the synthesis of this compound from m-hydroxyphenylacetamide, which has been reported to achieve high yields.[1]
Materials:
-
m-Hydroxyphenylacetamide: 9g
-
Paraformaldehyde: 5g
-
Methanol: 180ml
-
Raney Nickel: 3.4g
-
Hydrogen gas
-
Activated Carbon (gac): 1g
Procedure:
-
In a three-necked flask, combine 9g of m-hydroxyphenylacetamide, 5g of paraformaldehyde, 180ml of methanol, and 3.4g of Raney nickel.
-
Stir the mixture and introduce hydrogen gas.
-
Maintain the reaction temperature at 20°C for 5 hours, ensuring the reaction goes to completion.
-
Once the reaction is complete, perform suction filtration to remove the Raney nickel catalyst.
-
Concentrate the filtrate until dry.
-
Add 1g of activated carbon to the residue, stir, and perform another suction filtration.
-
Concentrate the final filtrate until dry and allow it to stand and solidify to obtain the off-white solid product.
Expected Outcome:
-
Yield: Approximately 99%
-
Purity (HPLC): Around 97.0%
Data Presentation
| Starting Material | Reagents | Solvent | Catalyst | Temperature | Pressure | Reaction Time | Reported Yield | Reported Purity (HPLC) |
| m-Hydroxyphenylacetamide | Paraformaldehyde, Hydrogen | Methanol | Raney Nickel | 20°C | 1 atm | 5 hours | 99% | 97.0%[1] |
| m-Hydroxyphenylacetamide | Paraformaldehyde, Hydrogen | Methanol | Raney Nickel | - | - | - | 100% | 99.2%[1] |
| 3-Hydroxyacetophenone | Methanolic Ammonia, Hydrogen | - | Raney Nickel | 75-80°C | - | 6 hours | - | - |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Troubleshooting guide for the purification of 3-[1-(Dimethylamino)ethyl]phenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-[1-(Dimethylamino)ethyl]phenol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Question: My final product is an off-white to light yellow powder, but I need a pure white solid. What is causing the coloration and how can I remove it?
Answer: The off-white or yellowish tint in your this compound product typically indicates the presence of process-related impurities or degradation products. These can arise from starting materials, side reactions during synthesis, or instability of the compound.[1]
Troubleshooting Steps:
-
Activated Carbon Treatment: A common method to remove colored impurities is treatment with activated carbon.[2]
-
Protocol: Dissolve the crude product in a suitable solvent (e.g., methanol, ethanol). Add a small amount of activated carbon (e.g., 1-2g per 9g of product), stir the solution for a period, and then remove the carbon by suction filtration.[2] The filtrate can then be concentrated to obtain the purified product.[2]
-
-
Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is crucial. The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.[3]
-
Solvent Selection: Experiment with various solvents such as ethanol, methanol, or mixtures with water to find the optimal system for recrystallization.
-
General Protocol: Dissolve the impure solid in a minimal amount of hot solvent. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The pure crystals can then be collected by filtration.[3]
-
-
Column Chromatography: For more challenging separations, column chromatography can be employed.[4][5]
-
Stationary Phase: Silica gel is a common choice for the purification of phenolic compounds.[4][6]
-
Mobile Phase (Eluent): A solvent system of varying polarity will be needed to effectively separate the desired compound from impurities. Thin-Layer Chromatography (TLC) should be used first to determine the appropriate eluent system.[5] A common starting point could be a mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or methanol).[6]
-
Question: My HPLC analysis shows a purity of less than 99%. What are the likely impurities and how can I improve the purity?
Answer: Impurities in this compound can include unreacted starting materials (e.g., m-hydroxyphenylacetamide, paraformaldehyde), byproducts from the synthesis, or isomers.[1][2] Achieving a purity of ≥99% is often required for pharmaceutical applications.[1]
Troubleshooting Steps:
-
Identify the Impurities: If possible, use techniques like LC-MS to identify the molecular weights of the major impurities. This can provide clues about their structures and origins.
-
Optimize Reaction Conditions: Re-evaluate the synthesis step. Incomplete reactions can leave starting materials in your product mixture. Ensuring complete conversion through appropriate reaction times and temperatures is crucial.[2]
-
Washing Steps: Incorporate aqueous washes during the workup procedure to remove water-soluble impurities. For instance, washing the organic layer with brine can help remove residual water and some polar impurities.
-
Column Chromatography: This is the most effective method for separating closely related impurities.[4][5]
-
Gradient Elution: For complex mixtures, using a gradient elution (gradually increasing the polarity of the mobile phase) can provide better separation than isocratic elution (using a constant mobile phase composition).[7]
-
Potential Process-Related Impurities in Rivastigmine Synthesis (downstream product): While these are impurities of the final drug, their precursors can be present in the intermediate this compound.
| Impurity Name | Potential Origin |
| (S)-3-(1-(Dimethylamino) ethyl) phenyl dimethyl carbamate | Reaction with dimethylcarbamic chloride |
| (S)-3-(1-(dimethylamino) ethyl) phenyl diethyl carbamate | Reaction with diethylcarbamic chloride |
| 3-Acetyl phenyl ethyl (methyl) carbamate | Impurity from starting materials or side reactions |
| (S)-N,N-dimethyl-1-(3-(4-nitro phenoxy) phenyl) ethanamine | Reaction with nitrophenol derivatives |
This table is based on impurities found in the synthesis of Rivastigmine, for which this compound is a key intermediate.
Question: I am experiencing low yield after purification. What are the possible reasons and how can I improve it?
Answer: Low yield can be attributed to several factors, including incomplete reactions, loss of product during workup and purification steps, or degradation of the compound.
Troubleshooting Steps:
-
Reaction Monitoring: Use techniques like TLC or HPLC to monitor the reaction progress and ensure it has gone to completion before starting the workup.
-
Extraction Efficiency: Ensure efficient extraction of the product from the reaction mixture into the organic solvent. Performing multiple extractions with smaller volumes of solvent is generally more effective than a single extraction with a large volume.
-
Recrystallization Losses: While effective for purification, recrystallization can lead to product loss as some compound will remain dissolved in the mother liquor. To minimize this:
-
Use the minimum amount of hot solvent necessary to dissolve the product.
-
Ensure slow cooling to maximize crystal formation.
-
Cool the solution thoroughly in an ice bath before filtration.
-
-
Column Chromatography Losses: Product can be lost on the column if it binds too strongly to the stationary phase or if the elution is incomplete.
-
Ensure the chosen eluent is polar enough to move your compound down the column at a reasonable rate (Rf value between 0.2 and 0.4 on TLC is a good starting point).[7]
-
After the main product has been collected, flush the column with a highly polar solvent to check for any remaining compound.
-
-
Compound Stability: this compound should be stored in a cool, dry, well-closed container, shielded from moisture and strong light or heat to prevent degradation.[1]
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
A1: The key properties are summarized in the table below:
| Property | Value |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol |
| Appearance | Off-white to light yellow powder |
| Melting Point | 87-88 °C |
| Boiling Point | 237.3 °C at 760 mmHg |
| Density | 1.041 g/cm³ |
| Flash Point | 93.6 °C |
[1]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure its stability, this compound should be stored in a cool, dry, and well-sealed container. It should be protected from moisture, strong light, and heat.[1]
Q3: What purity level is typically required for this compound in pharmaceutical applications?
A3: For use as a key intermediate in pharmaceutical synthesis, a purity of ≥99% is generally specified.[1] This includes minimizing isomer content (≤0.5%), water content (≤0.5%), and any single impurity (≤0.5%).[1]
Q4: Can you provide a general workflow for the purification of this compound?
A4: A general workflow is illustrated in the diagram below. The specific steps and their order may need to be optimized based on the impurity profile of the crude product.
Caption: General purification workflow for this compound.
Experimental Protocols
Protocol 1: Purification by Activated Carbon Treatment and Recrystallization
-
Dissolution: Dissolve the crude this compound in a suitable solvent like methanol or ethanol.
-
Activated Carbon Treatment: Add activated carbon (approximately 10-20% of the solute weight) to the solution.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes.
-
Filtration: Remove the activated carbon by filtration through a pad of celite or a suitable filter paper.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Recrystallization: Dissolve the resulting solid in a minimum amount of a hot recrystallization solvent (e.g., ethanol/water mixture).
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system for separation using Thin-Layer Chromatography (TLC). The ideal system should give a good separation of the product from impurities, with an Rf value for the product of approximately 0.2-0.4.[7]
-
Column Packing: Prepare a silica gel column using the chosen non-polar solvent from the TLC analysis.[4]
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and load it onto the top of the column.[4]
-
Elution: Begin eluting the column with the chosen solvent system. If necessary, a gradient of increasing polarity can be used to elute all compounds.[7]
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.[5]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.[5]
-
Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Logical Troubleshooting Flowchart
The following diagram illustrates a logical approach to troubleshooting common purification issues.
Caption: A logical flowchart for troubleshooting the purification of this compound.
References
- 1. innospk.com [innospk.com]
- 2. CN101270058B - Process for preparing 3-(1-dimethylamino- ethyl)phynol - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. researchgate.net [researchgate.net]
- 7. Purification [chem.rochester.edu]
Stability issues and degradation pathways of 3-[1-(Dimethylamino)ethyl]phenol
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and potential degradation of 3-[1-(Dimethylamino)ethyl]phenol. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[1][2] The container should be tightly sealed and kept under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture and oxygen.[3]
Q2: What are the known stability issues for this compound?
While specific, comprehensive stability studies on this compound are not extensively published, its chemical structure, containing a phenolic hydroxyl group and a tertiary amine, suggests potential susceptibility to:
-
Oxidation: Phenols and tertiary amines are prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions. This can lead to the formation of colored impurities.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of the molecule.
-
Hygroscopicity: The compound may absorb moisture from the air, which could potentially lead to hydrolysis or other moisture-related degradation pathways.
Q3: What are the likely degradation pathways for this compound?
Based on its functional groups, the primary degradation pathways are likely to be oxidative. The phenol group can be oxidized to form quinone-type structures, which are often colored. The tertiary amine can be oxidized to an N-oxide. It is also possible for demethylation of the dimethylamino group to occur under certain stress conditions.
Q4: Have any degradation products of this compound been identified?
Publicly available literature does not extensively detail the specific degradation products of this compound under various stress conditions. To identify and characterize potential degradation products, it is recommended to perform forced degradation studies followed by analysis using techniques such as HPLC-MS or GC-MS.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Discoloration of the solid compound (e.g., turning brown) | Oxidation of the phenolic group. | 1. Ensure the compound is stored under an inert atmosphere.2. Minimize exposure to light by using amber vials or storing in the dark.3. Avoid contamination with metal ions. |
| Appearance of new peaks in HPLC analysis of a stored solution | Degradation in solution due to pH, light, or reaction with the solvent. | 1. Prepare fresh solutions for analysis.2. If storing solutions, protect them from light and consider refrigeration.3. Evaluate the stability of the compound in the chosen solvent and buffer system. |
| Inconsistent analytical results | Compound instability under analytical conditions. | 1. Assess the stability of the compound in the mobile phase.2. Minimize the time samples spend in the autosampler before injection.3. Use a stability-indicating analytical method. |
| Poor solubility after storage | Potential polymerization or formation of insoluble degradation products. | 1. Confirm the identity and purity of the stored material.2. If degradation is suspected, purify the compound before use.3. Store the compound under the recommended conditions to prevent degradation. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[4][5][6][7] The following are general protocols that can be adapted for this compound.
Objective: To generate potential degradation products and identify the degradation pathways of this compound under various stress conditions.
General Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Expose aliquots of the stock solution to the stress conditions outlined in the table below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., HPLC with UV and/or MS detection).
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | Mix the stock solution with 0.1 M HCl and heat at 60-80 °C. |
| Base Hydrolysis | Mix the stock solution with 0.1 M NaOH and heat at 60-80 °C. |
| Oxidation | Treat the stock solution with 3% H₂O₂ at room temperature. |
| Thermal Degradation | Heat the solid compound at a temperature below its melting point (e.g., 80 °C). |
| Photodegradation | Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control sample to identify new peaks corresponding to degradation products.
-
Determine the percentage of degradation.
-
If using a mass spectrometer, analyze the mass-to-charge ratio (m/z) of the degradation products to aid in structure elucidation.
Quantitative Data Summary
| Stress Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants | Major Degradant(s) (if identified) |
| 0.1 M HCl | |||||
| 0.1 M NaOH | |||||
| 3% H₂O₂ | |||||
| Heat (Solid) | |||||
| Light (Solution) |
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Hypothetical degradation pathways.
References
Overcoming challenges in the chiral resolution of 3-[1-(Dimethylamino)ethyl]phenol
Welcome to the Technical Support Center for the chiral resolution of 3-[1-(Dimethylamino)ethyl]phenol. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to assist researchers in successfully separating the enantiomers of this critical synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for the chiral resolution of racemic this compound?
A1: The most prevalent method is diastereomeric crystallization. This process involves reacting the racemic amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. These salts have different physical properties, most importantly solubility, which allows them to be separated by fractional crystallization.[1]
Q2: Which chiral resolving agents are most effective for this separation?
A2: Tartaric acid and its derivatives are the most commonly cited resolving agents for this compound. Specifically, derivatives like (+)-Di-O,O'-p-toluoyl-D-tartaric acid (DPTTA) or (-)-Di-O,O'-benzoyl-L-tartaric acid (DBTA) are frequently used to selectively precipitate one of the diastereomeric salts.[2] S-(+)-camphorsulfonic acid has also been reported as an effective agent.[3] The choice of agent depends on the desired enantiomer and optimization of crystallization conditions.
Q3: What is the maximum theoretical yield for a classical resolution, and how can it be improved?
A3: For a classical resolution, the maximum theoretical yield for the desired enantiomer is 50%, as the other 50% consists of the unwanted enantiomer.[4] To improve the overall process efficiency, the unwanted enantiomer, which typically remains in the mother liquor, can be isolated and racemized (converted back to the racemic mixture). This racemized material can then be recycled back into the resolution process, significantly increasing the overall yield beyond the 50% limit of a single batch.[1][5]
Q4: How is the enantiomeric excess (e.e.) of the resolved product determined?
A4: Enantiomeric excess is typically determined using chiral High-Performance Liquid Chromatography (HPLC). A validated method for the downstream product, Rivastigmine, can be adapted for this intermediate. This involves using a chiral stationary phase, such as a Chiralcel OD-H column, with a mobile phase like hexane, isopropanol, and a small amount of an additive like trifluoroacetic acid (TFA) to improve peak shape and resolution.[6]
Troubleshooting Guide
This guide addresses common problems encountered during the diastereomeric crystallization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystallization Occurs | 1. Solution is too dilute.2. Inappropriate solvent system.3. Supersaturation not achieved. | 1. Carefully concentrate the solution by evaporating the solvent.2. Screen a variety of solvents (e.g., methanol, ethanol, acetone, or mixtures thereof).3. Try cooling the solution to a lower temperature. If a small amount of the desired pure diastereomer is available, add a seed crystal to induce crystallization.[7]4. Scratch the inside of the flask with a glass rod at the solvent-air interface. |
| Product "Oils Out" Instead of Crystallizing | 1. The melting point of the diastereomeric salt is lower than the temperature of the solution.2. Solution is too concentrated.3. Rapid cooling. | 1. Add a co-solvent to increase the solubility and then allow for slower crystallization.2. Dilute the solution slightly with more solvent.3. Allow the solution to cool to room temperature slowly, then transfer to a refrigerator/freezer. Avoid crash cooling in a cryo-bath. |
| Low Yield of Diastereomeric Salt | 1. Sub-optimal stoichiometry of the resolving agent.2. Incomplete precipitation; the salt is too soluble in the chosen solvent.3. Crystallization time is too short. | 1. Ensure an accurate 0.5 molar equivalent of the resolving agent is used for the desired diastereomer.2. Change the solvent to one in which the desired salt is less soluble. Test solvent systems on a small scale.3. Increase the crystallization time at low temperature to allow for maximum precipitation. |
| Low Enantiomeric Excess (e.e.) | 1. Co-precipitation of the undesired diastereomeric salt.2. Ineffective resolving agent.3. Entrapment of mother liquor in the crystals. | 1. Perform a recrystallization of the isolated salt. Dissolve the crystals in a minimum amount of hot solvent and cool slowly to re-form purer crystals.2. Screen other chiral resolving agents (see Table 1).3. Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration. |
| Difficulty Liberating the Free Amine | 1. Incomplete neutralization of the acid salt.2. Formation of an emulsion during extraction. | 1. Treat the diastereomeric salt with a base (e.g., NaOH, K₂CO₃) and monitor the pH to ensure it is sufficiently basic (pH > 11).2. Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion during the workup. |
Quantitative Data Summary
Table 1: Comparison of Common Chiral Resolving Agents
| Chiral Resolving Agent | Typically Used For | Key Advantages |
|---|---|---|
| (+)-Di-O,O'-p-toluoyl-D-tartaric acid (DPTTA) | Resolving racemic amines | Forms highly crystalline salts, often providing good enantiomeric purity. |
| (-)-Di-O,O'-benzoyl-L-tartaric acid (DBTA) | Resolving racemic amines | Commercially available and widely used, providing an alternative selectivity to DPTTA.[2] |
| L-(+)-Tartaric acid | Resolving racemic amines | Less expensive, but may be less effective for difficult resolutions compared to its derivatives. |
| (1S)-(+)-10-Camphorsulfonic acid | Resolving racemic amines | Strong acid that forms stable salts; its bulky structure can enhance diastereomeric differentiation.[3] |
Table 2: Typical Parameters for Diastereomeric Crystallization
| Parameter | Typical Range / Condition | Notes |
|---|---|---|
| Molar Ratio (Racemate:Agent) | 1 : 0.5 | Using a sub-stoichiometric amount of resolving agent is crucial for achieving high e.e. |
| Solvent | Methanol, Ethanol, Isopropanol, Acetone | Solvent choice is critical and must be optimized empirically. Mixtures are often used. |
| Concentration | 5 - 20 mL solvent per gram of racemate | This is highly dependent on the solvent and the specific salt being crystallized. |
| Crystallization Temperature | -10°C to 25°C (Ambient) | A slow, controlled cooling profile from an elevated temperature to a final hold temperature is recommended. |
| Final Product Purity | >99% e.e. | Often requires one or more recrystallizations to achieve high enantiomeric purity.[8] |
Visualized Workflows and Logic
The following diagrams illustrate the key processes in chiral resolution.
Caption: Workflow for Chiral Resolution by Diastereomeric Crystallization.
Caption: Troubleshooting Decision Tree for Low Enantiomeric Excess.
Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization
-
Objective: To selectively crystallize one diastereomeric salt from the racemic mixture.
-
Materials:
-
Racemic this compound
-
Chiral resolving agent (e.g., (+)-Di-O,O'-p-toluoyl-D-tartaric acid)
-
Anhydrous Ethanol (or other optimized solvent)
-
-
Procedure:
-
In a clean, dry flask, dissolve 10.0 g of racemic this compound in 100 mL of anhydrous ethanol. Heat gently to 50-60°C to ensure complete dissolution.
-
In a separate beaker, dissolve 0.5 molar equivalents of the chiral resolving agent in a minimum amount of warm anhydrous ethanol.
-
Slowly add the resolving agent solution to the solution of the racemic amine with constant stirring.
-
Allow the mixture to cool slowly to room temperature. Cloudiness or precipitation may be observed.
-
Continue stirring at room temperature for 2 hours.
-
Further cool the flask in an ice bath or refrigerator (4°C) and leave to stand for 12-24 hours to maximize crystallization.
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small volume of cold anhydrous ethanol to remove residual mother liquor.
-
Dry the crystals under vacuum to a constant weight. Retain the mother liquor for potential recovery of the other enantiomer.
-
Protocol 2: Liberation of the Enantiopure Free Base
-
Objective: To recover the enantiomerically enriched amine from its diastereomeric salt.
-
Materials:
-
Diastereomeric salt from Protocol 1
-
2M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend the dried diastereomeric salt in a mixture of water and DCM (1:1 v/v).
-
Cool the suspension in an ice bath and slowly add 2M NaOH solution while stirring until the pH of the aqueous layer is >11. All solids should dissolve.
-
Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.
-
Collect the organic layer. Extract the aqueous layer two more times with fresh portions of DCM.
-
Combine all organic extracts and wash with brine to remove residual water and base.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) to yield the enantiomerically enriched free amine, typically as an oil or low-melting solid.
-
Determine the enantiomeric excess (e.e.) of the product using chiral HPLC. If the e.e. is not satisfactory, the amine can be re-subjected to the resolution process (Protocol 1).
-
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. WO2016023913A1 - Process for the preparation of 3-[(1r,2r)-3-(dimethylamino)-1-ethyl-2-methylpropyl]-phenol - Google Patents [patents.google.com]
- 3. US8324429B2 - Preparation method of rivastigmine, its intermediates and preparation method of the intermediates - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. rsc.org [rsc.org]
- 6. A validated chiral liquid chromatographic method for the enantiomeric separation of Rivastigmine hydrogen tartarate, a cholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. CN102838493B - Synthesis method for 3-[(1R, 2R)-3-( dimethylamino)-1-ethyl-2-methylpropyl] phenol - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Grignard Reaction for Tapentadol Intermediate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of the Grignard reaction for the synthesis of the key Tapentadol intermediate, (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is the key Grignard reaction in the synthesis of the Tapentadol intermediate?
The crucial step involves the stereoselective Grignard reaction between 3-methoxyphenylmagnesium bromide and (S)-1-(dimethylamino)-2-methyl-3-pentanone. This reaction forms the tertiary alcohol backbone of the Tapentadol intermediate with the desired stereochemistry.[1][2]
Q2: Why are anhydrous conditions so critical for the Grignard reaction?
Grignard reagents are potent nucleophiles and strong bases. They react readily with protic solvents, such as water, which leads to the protonation and subsequent quenching of the Grignard reagent. This side reaction reduces the yield of the desired product and can even completely inhibit the reaction.[3][4] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.
Q3: My Grignard reaction is not initiating. What are the common causes and solutions?
Failure to initiate is a frequent issue, often due to a passivating layer of magnesium oxide on the magnesium turnings. Here are some troubleshooting steps:
-
Magnesium Activation: The magnesium surface can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or the evolution of gas bubbles indicates successful activation.[5][6]
-
Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried immediately before use and that all solvents are anhydrous.
-
Mechanical Agitation: Gently crushing the magnesium turnings with a dry glass rod can help expose a fresh, reactive surface.
Q4: What are the optimal temperature ranges for this Grignard reaction?
The reaction temperature is a critical parameter that influences both the reaction rate and the formation of byproducts. The formation of the Grignard reagent (3-methoxyphenylmagnesium bromide) is often carried out at a higher temperature, typically between 50-70°C, with a preferred range of 65 ± 5°C.[7] The subsequent reaction with the ketone is then performed at a lower temperature, generally between 20-35°C.[7]
Q5: Which solvent is most suitable for this reaction?
Ethereal solvents are the standard choice for Grignard reactions. Tetrahydrofuran (THF) is the most commonly cited solvent for the synthesis of the Tapentadol intermediate.[1][7] Other options include diethyl ether, methyl tetrahydrofuran (MeTHF), and toluene.[7] The choice of solvent can impact the solubility of the Grignard reagent and the reaction kinetics.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete formation of the Grignard reagent. 2. Presence of moisture in reagents or glassware. 3. Incorrect stoichiometry of reactants. 4. Low reactivity of the ketone. | 1. Ensure proper activation of magnesium and allow sufficient time for the Grignard reagent to form. 2. Rigorously dry all glassware and use anhydrous solvents. 3. Use a slight excess of the Grignard reagent. 4. Verify the purity of the ketone. |
| Formation of Impurities | 1. Wurtz coupling (homocoupling of the aryl halide). 2. Enolization of the ketone. 3. Over-addition of the Grignard reagent. | 1. Add the aryl halide slowly to the magnesium suspension to minimize its concentration. 2. Maintain a low reaction temperature during the addition of the ketone. 3. Control the stoichiometry and addition rate of the Grignard reagent. |
| Exothermic Runaway Reaction | 1. Too rapid addition of the aryl halide or ketone. 2. Insufficient cooling of the reaction mixture. | 1. Add the reagents dropwise with vigorous stirring. 2. Use an ice bath to maintain the desired reaction temperature. |
| Product Isolation Issues | 1. Incomplete quenching of the reaction. 2. Formation of emulsions during work-up. | 1. Ensure complete quenching with a saturated ammonium chloride solution. 2. Use brine washes to break up emulsions. |
Data Presentation
Table 1: Influence of Reaction Parameters on Grignard Reaction for Tapentadol Intermediate Synthesis
| Parameter | Typical Range/Condition | Observation/Impact on Yield and Purity | Reference(s) |
| Grignard Formation Temperature | 50 - 70°C | Higher temperatures facilitate the formation of the Grignard reagent. A preferred range is 65 ± 5°C. | [7] |
| Reaction with Ketone Temperature | 20 - 35°C | Lower temperatures are preferred to minimize side reactions and improve stereoselectivity. | [7] |
| Solvent | Tetrahydrofuran (THF) | THF is the most commonly used and effective solvent for this reaction. | [1][7] |
| Reactant Molar Ratio (Grignard:Ketone) | 1.1:1 to 1.5:1 | A slight excess of the Grignard reagent is often used to ensure complete conversion of the ketone. | [8] |
Experimental Protocols
Detailed Methodology for the Synthesis of (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol
Materials:
-
Magnesium turnings
-
3-Bromoanisole
-
(S)-1-(dimethylamino)-2-methyl-3-pentanone
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 equivalents).
-
Add a single crystal of iodine to the flask.
-
Under a nitrogen atmosphere, add a small amount of anhydrous THF to cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of 3-bromoanisole (1.0 to 1.5 equivalents) in anhydrous THF.
-
Add a small portion of the 3-bromoanisole solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a color change and gentle refluxing.
-
Once the reaction has started, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux. The reaction temperature is typically maintained between 60-70°C.[7]
-
After the addition is complete, continue to stir the mixture at reflux for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent solution to room temperature (20-25°C).
-
-
Reaction with the Ketone:
-
Prepare a solution of (S)-1-(dimethylamino)-2-methyl-3-pentanone (1.0 equivalent) in anhydrous THF in a separate dropping funnel.
-
Slowly add the ketone solution to the prepared Grignard reagent while maintaining the reaction temperature between 20-35°C using an ice bath.[7]
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by crystallization or column chromatography.
-
Mandatory Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. (2S,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol | 809282-20-0 | JHB28220 [biosynth.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2020193617A1 - Impact of trace elements in the grignard reaction - Google Patents [patents.google.com]
- 6. (2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol | 175590-76-8 | Benchchem [benchchem.com]
- 7. WO2012023147A1 - Process for the preparation of tapentadol - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Minimizing side-product formation during the synthesis of 3-[1-(Dimethylamino)ethyl]phenol
Technical Support Center: Synthesis of 3-[1-(Dimethylamino)ethyl]phenol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during the synthesis of this compound, a key intermediate in the production of Rivastigmine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing a significant amount of a tertiary amine byproduct in my reductive amination reaction. What is causing this and how can I prevent it?
A1: The formation of a tertiary amine is a common side-product resulting from the reaction of the desired secondary amine product with another molecule of the starting ketone (3'-hydroxyacetophenone) and dimethylamine. This "over-alkylation" can be minimized using several strategies:
-
Stoichiometry Control: Using a slight excess of dimethylamine can favor the formation of the desired secondary amine.
-
Two-Step Procedure: A highly effective method is to first form the enamine intermediate by reacting 3'-hydroxyacetophenone with dimethylamine, often with the removal of water. Once the formation of the enamine is complete (which can be monitored by techniques like TLC or GC-MS), the reducing agent is added in a separate step. This ensures that the starting ketone is consumed before the reduction, preventing it from reacting with the product amine.[1][2]
-
Choice of Reducing Agent: Using a milder and more sterically hindered reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) can be beneficial. It is less likely to reduce the starting ketone and selectively reduces the iminium ion intermediate.[1]
-
Reaction Conditions: Running the reaction under neutral or slightly acidic conditions can suppress the formation of the tertiary amine.[2] Catalytic hydrogenation using a catalyst like Raney Nickel with H₂ can also be an alternative that often avoids the production of tertiary amines in the absence of acid.[1][2]
Q2: My reaction is producing a significant amount of 3-(1-hydroxyethyl)phenol. How can I avoid the reduction of the starting ketone?
A2: The reduction of the starting carbonyl group of 3'-hydroxyacetophenone to an alcohol is a competing side reaction. The choice of reducing agent is critical to prevent this:
-
Selective Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly selective for the reduction of the iminium ion over the ketone and is ideal for one-pot reductive aminations.[1] Sodium cyanoborohydride (NaBH₃CN) is also a suitable choice, although it is toxic and requires careful handling.
-
Avoid Strong Reducing Agents: Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce both the ketone and the iminium ion.[1] If using NaBH₄, it is best to employ a two-step procedure where the enamine is formed first before the addition of the reducing agent.[1]
Q3: What are the common impurities I should be aware of, and how can they be minimized?
A3: Besides the tertiary amine and the reduced ketone, other potential impurities can arise from the starting materials or subsequent reaction steps. Impurities in the final drug product, Rivastigmine, can sometimes be traced back to the synthesis of this key intermediate.[3]
-
Unreacted Starting Materials: Ensure the reaction goes to completion by monitoring it using an appropriate analytical technique (e.g., TLC, HPLC).
-
Isomeric Impurities: The desired product is the (S)-enantiomer for the synthesis of Rivastigmine.[4] Chiral resolution or asymmetric synthesis methods may be necessary to obtain the desired stereoisomer. Purity specifications often require the isomeric content to be ≤0.5%.[4]
-
Residual Solvents and Reagents: Proper work-up and purification steps, such as extraction, washing, and recrystallization or chromatography, are crucial to remove any residual solvents or unreacted reagents.
Q4: Are there alternative synthesis routes to reductive amination?
A4: Yes, the Leuckart reaction is a classical method for the reductive amination of ketones.[5][6] This reaction uses formamide or ammonium formate as both the nitrogen source and the reducing agent.[6] It typically requires high temperatures (150-200 °C).[5] While it is a well-established method, it can sometimes lead to lower yields and more byproducts compared to modern reductive amination techniques using hydride reducing agents, especially with aromatic ketones.[5] A Chinese patent describes a process starting from m-hydroxyphenylacetamide and paraformaldehyde with hydrogenation, claiming high purity and yield.[7]
Data Presentation: Comparison of Synthetic Methods
The following table summarizes and compares different approaches for the synthesis of this compound, highlighting the impact on yield and side-product formation.
| Method | Reducing Agent/Reagents | Key Advantages | Common Side Products | Typical Yield |
| One-Pot Reductive Amination | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, good for one-pot reactions[1] | Minimal tertiary amine and alcohol | Good to High |
| Two-Step Reductive Amination | Sodium Borohydride (NaBH₄) | Cost-effective, readily available[1] | Tertiary amine, alcohol (if not two-step) | Moderate to High |
| Catalytic Hydrogenation | H₂ with Raney Nickel or Pd/C | Avoids hydride reagents, can be clean[1][8] | Potential for over-reduction | Variable |
| Leuckart Reaction | Ammonium Formate/Formic Acid | Classical method, no metal hydrides[5][6] | N-formyl intermediate, other byproducts[5] | Moderate |
Experimental Protocols
Protocol 1: Two-Step Reductive Amination using Sodium Borohydride
-
Enamine Formation: In a round-bottom flask, dissolve 3'-hydroxyacetophenone (1 equivalent) in methanol. Add a solution of dimethylamine (1.5-2.0 equivalents in THF or water) dropwise at room temperature. Stir the mixture and monitor the reaction by TLC until the starting ketone is consumed. The use of a dehydrating agent like molecular sieves can facilitate enamine formation.[1]
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) in small portions to control gas evolution.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography or recrystallization.
Protocol 2: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
-
Reaction Setup: To a stirred solution of 3'-hydroxyacetophenone (1 equivalent) and dimethylamine (1.2 equivalents) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Pathway and Side-Product Formation
Caption: Main reaction pathway and formation of common side-products.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common side-product issues.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. veeprho.com [veeprho.com]
- 4. innospk.com [innospk.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 7. CN101270058B - Process for preparing 3-(1-dimethylamino- ethyl)phynol - Google Patents [patents.google.com]
- 8. US8420846B2 - Process for producing (S)-3-[(1-dimethylamino)ethyl] phenyl-N-ethyl-N-methyl-carbamate via novel intermediates - Google Patents [patents.google.com]
Technical Support Center: 3-[1-(Dimethylamino)ethyl]phenol Analytical Method Development
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method development of 3-[1-(Dimethylamino)ethyl]phenol. The information is tailored for researchers, scientists, and drug development professionals to address common experimental challenges.
Troubleshooting Analytical Methods
This section addresses specific issues that may arise during the analysis of this compound using techniques such as High-Performance Liquid Chromatography (HPLC).
Question: Why am I observing poor peak shape (tailing or fronting) for my this compound peak in reverse-phase HPLC?
Answer: Peak tailing is a common issue when analyzing basic compounds like this compound, which contains a dimethylamino group. This often results from secondary interactions between the basic analyte and acidic silanol groups on the silica-based column packing material.[1][2]
Potential Causes & Solutions:
-
Silanol Interactions: Free silanol groups on the column's stationary phase can interact strongly with the basic amine, causing peak tailing.[1]
-
Solution 1: pH Adjustment: Lowering the mobile phase pH to below 3 ensures the complete protonation of residual silanol groups, minimizing these secondary interactions.[3]
-
Solution 2: Use of End-Capped Columns: Employ a modern, high-purity, end-capped column (e.g., Type B silica) where silanol activity is minimized.[1][3]
-
Solution 3: Competing Base: Add a competing base, like triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, improving the peak shape of the analyte.[1]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.[3]
-
Solution: Reduce the sample concentration or the injection volume.[3]
-
-
Column Contamination: Buildup of contaminants on the column can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent or, if necessary, replace the column or guard column.[2]
-
Question: My retention time for this compound is drifting or changing between injections. What could be the cause?
Answer: Retention time instability can be caused by several factors related to the HPLC system, mobile phase preparation, or column equilibration.[4]
Potential Causes & Solutions:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between runs, especially when using gradient elution.[1]
-
Solution: Increase the equilibration time to at least 5-10 column volumes.[1]
-
-
Mobile Phase Composition Changes: Inconsistent mobile phase preparation or changes in the solvent proportioning by the pump can lead to shifts in retention time.[5]
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column thermostat to maintain a consistent temperature.[1]
-
-
Column Degradation: Over time, the stationary phase can degrade, especially at extreme pH values, leading to changes in retention.
-
Solution: Monitor column performance and replace it when significant changes in retention, peak shape, or backpressure are observed.
-
Question: I am having difficulty separating this compound from its related impurities. How can I improve the resolution?
Answer: Achieving adequate separation from impurities is a critical challenge in method development, especially for stability-indicating methods.[6][7]
Potential Causes & Solutions:
-
Suboptimal Mobile Phase: The organic modifier, pH, or buffer concentration may not be ideal for separating closely eluting compounds.
-
Solution 1: Optimize Organic Modifier: Experiment with different organic solvents (e.g., acetonitrile vs. methanol) as they offer different selectivities.
-
Solution 2: Adjust pH: Small changes in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds.
-
Solution 3: Change Stationary Phase: If mobile phase optimization is insufficient, try a column with a different stationary phase chemistry (e.g., phenyl-hexyl, cyano) to exploit different separation mechanisms.[3]
-
-
Insufficient Efficiency: A broad peak can mask closely eluting impurities.
-
Solution: Use a column with smaller particles (e.g., sub-2 µm for UHPLC) or a longer column to increase the number of theoretical plates and improve efficiency.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider during method development?
A1: Understanding the compound's properties is crucial for developing a robust analytical method.[8] Key properties include:
-
Chemical Formula: C₁₀H₁₅NO[9]
-
Molecular Weight: 165.23 g/mol [9]
-
Appearance: Off-white to light yellow powder[9]
-
pKa: As a phenolic compound with a tertiary amine, it has two pKa values. The phenolic hydroxyl group is weakly acidic, while the dimethylamino group is basic. This dual nature makes its retention highly dependent on the mobile phase pH.
-
Solubility: It is important to determine its solubility in various solvents to select an appropriate diluent for sample preparation.[10]
Q2: Which analytical techniques are most suitable for the analysis of this compound?
A2:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and versatile technique for the quantification and impurity profiling of this compound.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities or after derivatization of the phenol group.[12][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is highly sensitive and selective, making it ideal for identifying and quantifying trace-level impurities and degradation products.
Q3: What are the critical parameters to validate for an analytical method for this compound according to ICH guidelines?
A3: According to ICH guidelines, the following parameters should be validated for a quantitative impurity method:[8][14][15]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradation products.[15]
-
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[14]
Quantitative Data Summary
The following tables provide typical starting parameters for HPLC method development for this compound.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.1% Acetic Acid in Water (85:15, v/v)[16] |
| Flow Rate | 1.0 mL/min[16] |
| Detection | UV at 240 nm[16] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area (n=6) | ≤ 2.0% |
Experimental Protocols
Protocol 1: Preparation of Standard and Sample Solutions for HPLC Analysis
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent (e.g., 50:50 acetonitrile:water) and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent. Mix well.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the diluent and mix well.
-
-
Sample Preparation:
-
Prepare the sample to obtain a final concentration of approximately 100 µg/mL of this compound in the same diluent as the standard.
-
Filter the final solution through a 0.45 µm nylon syringe filter before injection.
-
Visualizations
Below are diagrams illustrating key workflows and relationships in analytical method development.
Caption: A typical workflow for analytical method development.
Caption: A decision tree for troubleshooting peak tailing issues.
References
- 1. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. agilent.com [agilent.com]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. ijtrd.com [ijtrd.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. innospk.com [innospk.com]
- 10. gyanvihar.org [gyanvihar.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Common Problems in Analytical Method Validation [pharmaspecialists.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Process Optimization for Large-Scale Production of 3-[1-(Dimethylamino)ethyl]phenol
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the large-scale synthesis of 3-[1-(Dimethylamino)ethyl]phenol. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to address common challenges encountered during production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for large-scale production of this compound?
A1: The most prevalent methods for large-scale synthesis include the catalytic hydrogenation of m-hydroxyphenylacetamide in the presence of a formaldehyde source (like paraformaldehyde) and the reductive amination of 3-hydroxyacetophenone. The catalytic hydrogenation route is often favored due to its potential for high yields and purity.[1] Another route involves the Grignard reaction with precursors like 3-bromoanisole to form the core structure.[2]
Q2: Why is the stereochemistry of this compound important?
A2: The (S)-enantiomer, (S)-3-[1-(Dimethylamino)ethyl]phenol, is a critical chiral intermediate for the synthesis of Rivastigmine, a drug used to treat Alzheimer's disease.[3][4] The specific stereochemistry is essential for the pharmacological activity of the final drug product. Therefore, production processes often include a resolution step to separate the (S)-enantiomer from the racemic mixture or employ an asymmetric synthesis method.
Q3: What solvents are typically recommended for the synthesis?
A3: For the catalytic hydrogenation route, lower alcohols such as methanol and ethanol are commonly used as solvents.[1] The choice of solvent can influence reaction kinetics, catalyst activity, and the solubility of reactants and products, thereby affecting overall yield and purity.
Q4: What are the critical process parameters to monitor during the reaction?
A4: Key parameters to control are temperature, pressure, stirring rate, and reaction time. For catalytic hydrogenations, maintaining a consistent temperature (e.g., 15-30°C) and hydrogen pressure (e.g., 1-4 atm) is crucial for reaction efficiency and to minimize side-product formation.[1] Monitoring the reaction progress using techniques like HPLC is essential to determine the optimal endpoint.
Q5: How is the final product typically purified and isolated?
A5: After the reaction is complete, the catalyst is typically removed by filtration. The filtrate is then concentrated, and the product can be isolated by crystallization. An activated carbon (gac) treatment may be used to decolorize the solution and remove certain impurities before crystallization.[1] The final solid product is then dried. Purity is typically assessed by HPLC.
Troubleshooting Guide
Issue 1: Low Reaction Yield
Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I fix it?
A: Low yield can stem from several factors. Below is a systematic guide to troubleshoot this issue.
-
Cause 1: Inactive or Poisoned Catalyst: The catalyst (e.g., Raney Nickel, Pd/C) may have lost activity due to improper storage, handling, or poisoning by impurities in the starting materials or solvent.
-
Solution: Ensure the catalyst is fresh and handled under appropriate conditions (e.g., under an inert atmosphere if required). Consider using a higher catalyst loading or pretreating the starting materials to remove potential poisons.
-
-
Cause 2: Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using TLC or HPLC. If starting material is still present, consider extending the reaction time or increasing the temperature or pressure within the recommended limits.[1]
-
-
Cause 3: Suboptimal Reaction Conditions: The temperature or pressure may not be optimal for your specific setup.
-
Solution: Calibrate your temperature and pressure gauges. Experiment with slight variations in temperature (e.g., within the 15-30°C range) and hydrogen pressure (1-4 atm) to find the optimal conditions for your reactor.[1]
-
-
Cause 4: Poor Quality of Reagents: The starting materials (e.g., m-hydroxyphenylacetamide, paraformaldehyde) or solvent may contain impurities that interfere with the reaction.
-
Solution: Verify the purity of all reagents before use. Use analytical grade solvents and high-purity starting materials.
-
-
Cause 5: Product Loss During Workup: Significant amounts of the product may be lost during extraction or crystallization.
-
Solution: Optimize the workup procedure. Ensure the pH is appropriate during any extraction steps. For crystallization, study the solubility of the product in the chosen solvent system to minimize losses in the mother liquor.
-
Logical Troubleshooting Flow for Low Yield
References
- 1. CN101270058B - Process for preparing 3-(1-dimethylamino- ethyl)phynol - Google Patents [patents.google.com]
- 2. Method for preparing important intermediate of tapentadol hydrochloride analgesic - Eureka | Patsnap [eureka.patsnap.com]
- 3. WO2004037771A1 - A method of production of (-)-(s)-3-[1-(dimethylamino)ethyl]phenyl-n-ethyl-n-methylcarbamate - Google Patents [patents.google.com]
- 4. innospk.com [innospk.com]
Addressing low yield issues in the resolution of 3-[1-(Dimethylamino)ethyl]phenol
Welcome to the technical support center for the chiral resolution of 3-[1-(Dimethylamino)ethyl]phenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding low yield issues encountered during the diastereomeric salt resolution of this compound.
Troubleshooting Guide
This guide addresses common problems that can lead to low yields and provides systematic steps to identify and resolve these issues.
Question: My diastereomeric salt resolution of this compound is resulting in a low yield of the desired enantiomer. What are the primary factors I should investigate?
Answer:
Low yields in the resolution of this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended. The following are the most critical parameters to investigate:
-
Resolving Agent Selection and Stoichiometry: The choice of resolving agent is crucial for forming diastereomeric salts with significantly different solubilities.[1] For this compound, tartaric acid and its derivatives are commonly employed.[2][3] The molar ratio of the racemic compound to the resolving agent can also significantly impact the yield of the desired diastereomer.[4]
-
Solvent System: The ideal solvent or solvent mixture should maximize the solubility difference between the two diastereomeric salts, promoting the selective crystallization of the less soluble salt.[5]
-
Temperature Profile: The temperature at which salt formation and crystallization occur directly affects the solubility of the diastereomeric salts. A controlled and optimized cooling profile is often critical for achieving high yield and purity.[5]
-
Supersaturation and Crystallization Time: The level of supersaturation will dictate the nucleation and crystal growth rate.[5] The time allowed for crystallization can also influence the yield and purity, with risks of co-precipitation or the system reaching thermodynamic equilibrium, which may not favor the desired diastereomer.[6]
-
pH Control during Work-up: After separation of the diastereomeric salt, the liberation of the free base requires careful pH adjustment. Incomplete basification will lead to loss of product in the aqueous phase. An inorganic base, such as an alkali metal hydroxide, is typically used to adjust the pH to a value of at least 8, and preferably between 9 and 11.[2]
Question: I have tried different solvents, but the yield of the desired diastereomeric salt of this compound remains poor. What advanced strategies can I employ?
Answer:
If initial solvent screening is unsuccessful, consider the following advanced strategies:
-
Solvent/Anti-Solvent Systems: The use of an anti-solvent can be effective in inducing crystallization. For instance, after dissolving the diastereomeric salt in a suitable solvent like ethanol, a less polar solvent such as ethyl acetate can be added to reduce the solubility and promote precipitation.[7]
-
Seeding: Introducing seed crystals of the desired diastereomeric salt can promote its crystallization and prevent the spontaneous nucleation of the more soluble diastereomer.[5] This is particularly useful when the desired salt is not the one that crystallizes under equilibrium conditions.
-
Kinetic vs. Thermodynamic Control: In some cases, the desired diastereomer may crystallize faster (kinetic product), but the undesired diastereomer is more stable (thermodynamic product). Rapid filtration after a shorter crystallization time might favor the kinetic product and improve the yield of the desired enantiomer.[6] Conversely, allowing the system to equilibrate over a longer period may be beneficial if the desired product is the thermodynamically favored one.
Frequently Asked Questions (FAQs)
Q1: What are the most common chiral resolving agents for this compound?
A1: L-(+)-tartaric acid is a commonly used and effective resolving agent for racemic this compound.[7] Other derivatives of tartaric acid, such as 2,3-Dibenzoyl tartaric acid and 2,3-Ditoluoyl tartaric acid, have also been used for the resolution of similar phenolic compounds and can be considered.[2]
Q2: How does the stoichiometry of the resolving agent affect the yield?
A2: While a 1:1 molar ratio of the racemate to the resolving agent is a common starting point, this may not be optimal. Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes lead to a higher enantiomeric excess in the crystalline salt, although the overall yield of the resolved salt based on the starting racemate will be lower. Conversely, using an excess of the resolving agent might increase the yield of the salt but potentially reduce its purity.[4]
Q3: What is the typical procedure for liberating the free base from the diastereomeric salt?
A3: To recover the resolved this compound from the diastereomeric salt, the salt is typically dissolved or suspended in water. Then, a base such as sodium hydroxide or sodium carbonate is added to adjust the pH to the alkaline range (pH 9-11).[2] This neutralizes the resolving agent and liberates the free amine, which can then be extracted with an organic solvent like diethyl ether or ethyl acetate. The organic extracts are then combined, dried, and the solvent is evaporated to yield the enantiomerically enriched product.[7]
Q4: Can the undesired enantiomer be recovered and racemized for reuse?
A4: Yes, recovering the undesired enantiomer from the mother liquor and racemizing it for reuse is a common strategy to improve the overall process economy. This is often referred to as Resolution-Racemization-Recycle.[1] The specific conditions for racemization would need to be developed but often involve heating or treatment with an acid or base.
Data Presentation
Table 1: Summary of Reported Yields for the Resolution of this compound and Related Compounds
| Racemic Compound | Resolving Agent | Solvent(s) | Yield | Purity | Reference |
| This compound | L-(+)-tartaric acid | Methanol, Acetone | 51.5% (as oil) | Not specified | [7] |
| This compound | L-(+)-tartaric acid | Ethanol, Ethyl acetate | 68.4% (hydrogentartrate salt) | m.p. 124-126 °C | [7] |
| (S)-rivastigmine hydrogentartrate formation | L-(+)-tartaric acid | Ethanol, Ethyl acetate | 92.6% | < 0.2% R-enantiomer | [7] |
| Racemic Ibuprofen | (S)-(-)-α-methylbenzylamine | Ethyl acetate | 71% (diastereomeric salt) | 80% de | [8] |
| (1-methyl-2-phenyl)-ethylamine | (S,S)-Tartaric Acid | Isopropanol | 97.0% | 44.0% ee (overnight) | [6] |
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution of this compound with L-(+)-Tartaric Acid
This protocol is a generalized procedure based on common practices in the literature.[7]
-
Dissolution: Dissolve racemic this compound (1 equivalent) and L-(+)-tartaric acid (0.5 to 1.0 equivalents) in a minimal amount of a suitable solvent (e.g., methanol or ethanol) with gentle heating (e.g., 60 °C) until a clear solution is obtained.
-
Crystallization: Allow the solution to cool slowly to room temperature. An anti-solvent (e.g., ethyl acetate or acetone) can be added gradually to induce precipitation.
-
Maturation: The resulting mixture is allowed to crystallize, often at a reduced temperature (e.g., +5 °C) for a period of several hours to overnight, to maximize the precipitation of the less soluble diastereomeric salt.
-
Isolation: The precipitated crystals are collected by filtration, washed with a small amount of the cold crystallization solvent or anti-solvent, and dried under vacuum.
-
Liberation of Free Base: The isolated diastereomeric salt is dissolved in water, and the pH is adjusted to >9 with an aqueous base (e.g., sodium hydroxide).
-
Extraction: The liberated free base is extracted with an organic solvent (e.g., diethyl ether).
-
Final Product: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the enantiomerically enriched this compound.
Visualizations
Caption: Troubleshooting workflow for low yield issues.
Caption: Experimental workflow for diastereomeric resolution.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. WO2016023913A1 - Process for the preparation of 3-[(1r,2r)-3-(dimethylamino)-1-ethyl-2-methylpropyl]-phenol - Google Patents [patents.google.com]
- 3. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 5. benchchem.com [benchchem.com]
- 6. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 7. WO2004037771A1 - A method of production of (-)-(s)-3-[1-(dimethylamino)ethyl]phenyl-n-ethyl-n-methylcarbamate - Google Patents [patents.google.com]
- 8. advanceseng.com [advanceseng.com]
Strategies to control stereochemistry in the synthesis of 3-[1-(Dimethylamino)ethyl]phenol
Welcome to the technical support center for the stereoselective synthesis of 3-[1-(Dimethylamino)ethyl]phenol, a key intermediate for Rivastigmine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for controlling the stereochemistry in the synthesis of this compound?
A1: The main strategies to achieve stereocontrol include:
-
Asymmetric Synthesis: This involves the direct formation of the desired enantiomer from a prochiral precursor. Key methods include:
-
Chemoenzymatic Asymmetric Amination: Utilizing enzymes like ω-transaminases for the asymmetric amination of 3'-hydroxyacetophenone.[1]
-
Asymmetric Reductive Amination: Employing a chiral catalyst, such as an iridium-phosphoramidite complex, for the reductive coupling of an acetophenone derivative with an amine.[2]
-
Asymmetric Ketone Reduction followed by Amination: Using a ketoreductase for the enantioselective reduction of the ketone, followed by conversion of the resulting chiral alcohol to the amine.[3]
-
-
Chiral Resolution: This classic method involves the separation of a racemic mixture of this compound or a precursor. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as D-(+)-O,O'-di-p-toluoyl-tartaric acid (D-DTTA), followed by separation via crystallization.[4]
Q2: Which stereoselective strategy generally provides the highest enantiomeric excess (ee)?
A2: Chemoenzymatic methods, particularly those using ω-transaminases or ketoreductases, are reported to achieve very high enantiomeric excess, often exceeding 99% ee.[1][3] Asymmetric reductive amination with appropriate chiral catalysts can also yield high ee values, for instance, 96% ee has been reported.[2] While effective, chiral resolution may require multiple recrystallizations to achieve high optical purity, which can impact the overall yield.[4]
Q3: What are the common starting materials for these syntheses?
A3: The most common and commercially available starting material is 3'-hydroxyacetophenone.[3] In some cases, 3'-methoxyacetophenone is used, which requires a subsequent demethylation step.[2][4]
Troubleshooting Guides
Asymmetric Synthesis Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Enantiomeric Excess (ee) | 1. Inactive or denatured enzyme/catalyst. 2. Suboptimal reaction temperature or pH. 3. Impurities in the substrate or solvent. 4. Incorrect catalyst loading. | 1. Use a fresh batch of enzyme/catalyst. Ensure proper storage and handling. 2. Optimize temperature and pH according to the specific enzyme or catalyst system. A brief screening of conditions is recommended.[3] 3. Purify the starting materials and use high-purity, dry solvents. 4. Vary the catalyst loading to find the optimal concentration. |
| Low Conversion/Yield | 1. Inefficient enzyme/catalyst activity. 2. Poor substrate solubility. 3. Presence of inhibitors. 4. Inefficient reducing agent (for reductive amination). | 1. Increase enzyme/catalyst loading or reaction time. 2. Use a co-solvent to improve solubility. 3. Identify and remove potential inhibitors from the reaction mixture. 4. Ensure the reducing agent (e.g., H₂, borane) is active and added under appropriate conditions.[2][4] |
| Side Product Formation | 1. Over-reduction of the aromatic ring. 2. Undesired side reactions of the starting material or product. | 1. Use milder reducing agents or optimize reaction conditions (pressure, temperature). 2. Analyze the side products to understand the reaction pathway and adjust conditions to minimize their formation. |
Chiral Resolution Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor or No Crystallization of Diastereomeric Salt | 1. Incorrect solvent system. 2. Suboptimal concentration. 3. Insufficient cooling or seeding. | 1. Screen different solvents or solvent mixtures to find one that provides good differential solubility for the diastereomers.[5] 2. Adjust the concentration of the substrate and resolving agent. 3. Try seeding the solution with a small crystal of the desired diastereomeric salt. Allow for a longer crystallization time at a lower temperature. |
| Low Optical Purity After a Single Crystallization | 1. Similar solubilities of the diastereomeric salts. 2. Co-precipitation of the undesired diastereomer. | 1. Perform multiple recrystallizations to improve the enantiomeric purity.[4] 2. Optimize the crystallization conditions (solvent, temperature profile) to maximize the separation. |
| Low Yield of Resolved Product | 1. Significant loss of the desired enantiomer in the mother liquor. 2. Decomposition during salt formation or liberation of the free base. | 1. The undesired enantiomer can potentially be racemized and recycled to improve the overall yield.[5] 2. Use mild conditions for the liberation of the amine from the salt (e.g., using a weak base). |
Experimental Protocols
Protocol 1: Chemoenzymatic Asymmetric Amination
This protocol is a generalized procedure based on the use of ω-transaminases.
-
Enzyme and Reagent Preparation: Prepare a solution of the ω-transaminase in a suitable buffer (e.g., phosphate buffer). Prepare a solution of the amine donor (e.g., isopropylamine) and pyridoxal 5'-phosphate (PLP) cofactor in the same buffer.
-
Reaction Setup: In a reaction vessel, dissolve 3'-hydroxyacetophenone in a minimal amount of a co-solvent (e.g., DMSO) and add it to the buffer.
-
Initiation of Biotransformation: Add the enzyme/cofactor/amine donor solution to the substrate solution.
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30-40 °C) and pH with gentle agitation.[1]
-
Monitoring: Monitor the reaction progress by HPLC or GC to determine the conversion and enantiomeric excess.
-
Work-up and Purification: Once the reaction is complete, acidify the mixture to precipitate the enzyme. After centrifugation, basify the supernatant and extract the product with an organic solvent (e.g., ethyl acetate). Purify the product by column chromatography.
Protocol 2: Chiral Resolution via Diastereomeric Salt Formation
This protocol outlines a general procedure for chiral resolution.
-
Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol or ethyl acetate). In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., D-DTTA) in the same solvent, heating gently if necessary.[4]
-
Crystallization: Slowly add the resolving agent solution to the racemic amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent.
-
Recrystallization (if necessary): To improve optical purity, recrystallize the diastereomeric salt from a suitable solvent.
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and basify the solution with a suitable base (e.g., sodium hydroxide) to a pH > 10.
-
Extraction and Isolation: Extract the enantiomerically enriched amine with an organic solvent (e.g., ethyl acetate), dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the final product.
Data Presentation
Table 1: Comparison of Stereoselective Strategies
| Strategy | Typical Reagents/Catalysts | Starting Material | Typical Yield | Typical ee% | Key Advantages | Key Disadvantages |
| Chemoenzymatic Amination | ω-Transaminase, PLP, Amine Donor | 3'-Hydroxyacetophenone | High | >99%[1] | High enantioselectivity, mild conditions. | Enzyme cost and stability can be a factor. |
| Asymmetric Reductive Amination | Iridium-phosphoramidite complex, H₂ | 3'-Acetylphenyl ethyl(methyl)carbamate | 93%[2] | 96%[2] | Direct, high yield. | Requires specialized and often expensive catalysts. |
| Chiral Resolution | D-(+)-O,O'-di-p-toluoyl-tartaric acid | Racemic this compound | ~5% (after multiple recrystallizations)[4] | >99% | Well-established, readily available resolving agents. | Theoretical maximum yield is 50%, often lower in practice. Can be labor-intensive. |
Visualizations
Caption: Comparative workflows for Asymmetric Synthesis vs. Chiral Resolution.
Caption: Troubleshooting logic for stereoselective synthesis.
References
- 1. Chemoenzymatic asymmetric total synthesis of (S)-Rivastigmine using ω-transaminases - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US8324429B2 - Preparation method of rivastigmine, its intermediates and preparation method of the intermediates - Google Patents [patents.google.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 3-[1-(Dimethylamino)ethyl]phenol in Biological Matrices
For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is paramount for pharmacokinetic, toxicokinetic, and clinical studies. This guide provides a comparative overview of validated analytical methods for 3-[1-(Dimethylamino)ethyl]phenol, also known as N-desmethyltapentadol (DMT), the primary metabolite of the analgesic drug tapentadol, in various biological matrices.
Quantitative Performance of Analytical Methods
The following tables summarize the performance characteristics of various Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods for the determination of this compound (N-desmethyltapentadol) in biological samples.
Table 1: Performance of LC-MS/MS and UPLC-MS/MS Methods for N-desmethyltapentadol (DMT) Analysis
| Biological Matrix | Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intraday Precision (%RSD) | Interday Precision (%RSD) | Reference |
| Urine | LC-MS/MS | - | 50 | 2.9 | 5.7 | [1][2] |
| Oral Fluid | LC-MS/MS | 10-100 | 10 | 3.6 | 13.6 | [1][2] |
| Urine | UPLC-MS/MS | 100-500,000 | 100 | 2.2 - 6.9 | 1.2 - 8.4 | [3] |
| Rat Plasma | UPLC-MS/MS | 2-1250 | 2 | <15 | <15 | [4] |
Table 2: Additional Validation Parameters for Tapentadol and its Metabolites
| Analyte | Biological Matrix | Method | Recovery (%) | Accuracy (%) | Reference |
| Tapentadol & DMT | Oral Fluid | LC-MS/MS | >99 | - | [1][2] |
| Tapentadol & Prodrug | Rat Plasma | UPLC-MS/MS | - | Within ±15 | [4] |
| Tapentadol | Rabbit Plasma | LC-MS/MS | 77.38 (Process Efficiency) | 97.34 - 103.74 | [5][6] |
| Tapentadol | Human Serum | UPLC-MS/MS | - | - | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are summaries of key experimental protocols from the cited literature.
LC-MS/MS Method for N-desmethyltapentadol in Urine and Oral Fluid[1][2]
-
Sample Preparation (Urine): Urine specimens were diluted and directly injected into the LC-MS/MS system.
-
Sample Preparation (Oral Fluid): Oral fluid was collected using Quantisal™ devices. Solid-phase extraction was employed for sample cleanup. The elution solvent was ethyl acetate/ammonium hydroxide (98:2, v/v). Extracts were evaporated and reconstituted in methanol.
-
Chromatography: Liquid chromatography was performed, though specific column and mobile phase details are not fully provided in the abstract.
-
Mass Spectrometry: A tandem mass spectrometer was used for detection. For N-desmethyltapentadol (DMT), the quantification transition was m/z 208.1 > 107, and the qualifier transition was m/z 208.1 > 121.
UPLC-MS/MS Method for N-desmethyltapentadol in Urine[3]
-
Sample Preparation: Urine samples were hydrolyzed with acid prior to analysis to measure total (conjugated and unconjugated) N-desmethyltapentadol.
-
Chromatography: Ultra-Performance Liquid Chromatography was utilized to minimize sample preparation and urine volume requirements.
-
Mass Spectrometry: Tandem mass spectrometry was used for detection and quantification.
UPLC-MS/MS Method for Tapentadol and its Prodrug in Rat Plasma[4]
-
Sample Preparation: Analytes were extracted from rat plasma by protein precipitation with methanol.
-
Chromatography: A Phenomenex Kinetex® XB-C18 column (2.1 × 50 mm, 2.6 µm) was used with a mobile phase consisting of a gradient of methanol and water at a flow rate of 0.3 mL/min.
-
Mass Spectrometry: The mass transition ion-pair for tapentadol was m/z 222.2 → 107.0.
LC-MS/MS Method for Tapentadol in Rabbit Plasma[5]
-
Sample Preparation: Solid-phase extraction was used to separate tapentadol and its deuterated internal standard from plasma.
-
Chromatography: A Luna-C18 column (5 µm, 100 mm × 4.6 mm) was used with a mobile phase of 2-mM ammonium acetate buffer (pH 3.6) and acetonitrile (10:90 v/v).
-
Mass Spectrometry: Quantitation was based on the transitions of m/z 222.2 → 177.1 for tapentadol and m/z 228.2 → 183.1 for the internal standard in positive ionization mode.
Visualizing the Validation Workflow
A clear understanding of the analytical method validation process is essential. The following diagram illustrates a typical workflow.
Caption: Workflow for Analytical Method Validation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of tapentadol and its metabolite N-desmethyltapentadol in urine and oral fluid using liquid chromatography with tandem mass spectral detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of tapentadol (Nucynta®) and N-desmethyltapentadol in authentic urine specimens by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of tapentadol and its carbamate prodrug in rat plasma by UPLC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of tapentadol and tapentadol-O-glucuronide in human serum samples by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to 3-[1-(Dimethylamino)ethyl]phenol: A Guide for Researchers
Introduction:
3-[1-(Dimethylamino)ethyl]phenol is a key intermediate in the synthesis of Rivastigmine, a cholinesterase inhibitor used in the management of Alzheimer's and Parkinson's diseases. The (S)-enantiomer of this compound is of particular pharmaceutical importance.[1] The efficient and stereoselective synthesis of this molecule is, therefore, a critical aspect of drug development and manufacturing. This guide provides a comparative analysis of four principal synthetic routes to this compound, evaluating them based on reaction mechanisms, experimental protocols, and overall efficiency to aid researchers, scientists, and drug development professionals in selecting the most suitable pathway for their needs.
Comparative Overview of Synthetic Strategies
The synthesis of this compound can be broadly approached through four distinct strategies, each with its own set of advantages and disadvantages. These routes primarily revolve around the formation of the ethylamine side chain on the phenol ring and the subsequent N,N-dimethylation. The choice of a particular route often depends on factors such as the desired stereochemistry, scalability, cost of reagents, and environmental impact.
The four primary synthetic routes analyzed in this guide are:
-
Direct Reductive Amination of 3-Hydroxyacetophenone
-
Leuckart-Wallach Reaction
-
Eschweiler-Clarke Reaction of a Precursor Amine
-
Catalytic Hydrogenation
The following table summarizes the key quantitative data associated with these synthetic routes, providing a clear comparison to inform methodological selection.
| Parameter | Direct Reductive Amination | Leuckart-Wallach Reaction | Eschweiler-Clarke Reaction (Two Steps) | Catalytic Hydrogenation |
| Starting Material | 3-Hydroxyacetophenone | 3-Hydroxyacetophenone | 3-Hydroxyacetophenone | 3-Hydroxyacetophenone or m-Hydroxyphenylacetamide |
| Key Reagents | Dimethylamine, Reducing Agent (e.g., NaBH₄, NaBH(OAc)₃) | Formic acid, Dimethylamine/Formamide | 1. NH₂OH·HCl or NH₃/H₂, 2. HCHO, HCOOH | H₂, Catalyst (e.g., Pd/C, Raney Ni), Dimethylamine or Paraformaldehyde |
| Reaction Temperature | Room Temperature to Reflux | 160-180 °C[2] | Step 1: Varies, Step 2: ~100 °C | Room Temperature to 80 °C |
| Reaction Time | 1-24 hours | 4-5 hours[2] | Varies | 5-12 hours |
| Overall Yield | Moderate to High | 42.4% (unoptimized)[2] | Good to High | High (up to 99%) |
| Key Advantages | One-pot procedure, mild conditions possible. | Uses inexpensive reagents. | High yields, avoids over-alkylation. | High yields and purity, potentially greener. |
| Key Disadvantages | Potential for side reactions (e.g., ketone reduction). | High temperatures, potential for byproducts. | Two-step process. | Requires specialized high-pressure equipment. |
Detailed Analysis of Synthetic Routes
Direct Reductive Amination of 3-Hydroxyacetophenone
This approach offers a straightforward, one-pot synthesis of this compound from the readily available 3-hydroxyacetophenone. The reaction involves the in-situ formation of an enamine or iminium ion intermediate from the ketone and dimethylamine, which is then reduced by a suitable reducing agent.
Reaction Pathway:
Caption: Direct Reductive Amination Pathway.
Experimental Protocol (General):
-
Dissolve 3-hydroxyacetophenone and an excess of dimethylamine (or its hydrochloride salt with a base) in a suitable solvent (e.g., methanol, THF).
-
Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture for a specified period (typically 1-24 hours) until the reaction is complete, as monitored by TLC or LC-MS.
-
Quench the reaction with water or a dilute acid.
-
Extract the product with an organic solvent, wash, dry, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
Discussion:
The direct reductive amination is an attractive route due to its operational simplicity. The choice of reducing agent is critical; milder reagents like NaBH(OAc)₃ are often preferred to minimize the competing reduction of the starting ketone. However, yields can be variable, and optimization of reaction conditions is often necessary.
Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is a classical method for the reductive amination of ketones using formic acid as both the reducing agent and a source of the amine's formyl group, or by using formamide or a mixture of formic acid and an amine. In the context of synthesizing this compound, 3-hydroxyacetophenone is heated with formic acid and dimethylamine.
Reaction Pathway:
References
A Comparative Analysis of the Pharmacological Activity of 3-[1-(Dimethylamino)ethyl]phenol and Its Analogs
This guide provides a detailed comparison of the pharmacological properties of 3-[1-(Dimethylamino)ethyl]phenol and its structurally related analogs. The focus is on elucidating the differences in their mechanisms of action, receptor affinities, and functional activities, supported by experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a key chemical intermediate, particularly its (S)-enantiomer, which serves as a critical building block in the synthesis of Rivastigmine, a drug used to treat dementia associated with Alzheimer's and Parkinson's diseases.[1][2][3] While its primary role is in synthesis, its core structure is shared by several pharmacologically active compounds. This guide compares this compound with its prominent analogs: Tapentadol, a potent dual-action analgesic, and Rivastigmine, a cholinesterase inhibitor. Morphine is included as a benchmark for opioid activity. The comparison highlights how modifications to the basic phenethylamine scaffold result in compounds with distinct therapeutic applications, ranging from potent analgesia to cognitive enhancement.
Data Presentation
The following tables summarize the quantitative pharmacological data for this compound's key analogs.
Table 1: Comparative Receptor and Transporter Binding Affinities (Ki)
| Compound | Target | Binding Affinity (Ki) | Species | Reference |
| Tapentadol | µ-Opioid Receptor (MOR) | 0.1 µM | Human (cloned) | [4] |
| Norepinephrine Transporter (NET) | 0.5 µM | Rat (synaptosomes) | [4] | |
| Morphine | µ-Opioid Receptor (MOR) | ~0.002 µM (2 nM) | Human | [4][5] |
| Tramadol | µ-Opioid Receptor (MOR) | Lower affinity than Tapentadol | - | [6] |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Comparative In Vitro and In Vivo Pharmacological Activity
| Compound | Assay | Result | Significance | Reference |
| Tapentadol | [³⁵S]GTPγS Binding | 88% efficacy relative to Morphine | Potent MOR agonist activity | [4][7] |
| In Vivo Microdialysis | +450% increase in extracellular Norepinephrine (10 mg/kg, i.p.) | Strong norepinephrine reuptake inhibition | [4][5] | |
| Analgesic Potency (various rat models) | ED₅₀: 8.2 - 13 mg/kg (i.p.) | Only 2-3 times less potent than morphine, despite 50-fold lower MOR affinity | [4] | |
| Rivastigmine | Enzyme Inhibition | Dual inhibitor of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) | Enhances cholinergic neurotransmission | [1] |
| Morphine | Analgesic Potency | Benchmark for potent opioid analgesia | Standard µ-opioid agonist | [8] |
Mandatory Visualizations
Signaling and Synthetic Pathways
The following diagrams illustrate the mechanisms of action and chemical relationships of the compared compounds.
Caption: Dual mechanism of action for Tapentadol.
Caption: Mechanism of action for Rivastigmine.
Caption: Synthetic and structural relationships.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacological data.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To quantify the interaction between a drug (e.g., Tapentadol) and a target receptor (e.g., µ-opioid receptor).
-
Principle: The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (a molecule with a known high affinity for the receptor) for binding to the target receptor in a tissue or cell membrane preparation.
-
Procedure:
-
Prepare cell membranes expressing the receptor of interest.
-
Incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
After reaching equilibrium, separate the bound from the unbound radioligand via filtration.
-
Quantify the radioactivity of the bound ligand using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value.
-
The IC₅₀ is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
[³⁵S]GTPγS Functional Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by an agonist.
-
Objective: To determine the efficacy and potency of an agonist (e.g., Tapentadol) at a GPCR (e.g., µ-opioid receptor).
-
Principle: Agonist binding to a GPCR promotes the exchange of GDP for GTP on the associated Gα subunit, leading to G-protein activation. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated G-protein. The amount of incorporated radioactivity is proportional to the degree of receptor activation.
-
Procedure:
-
Incubate cell membranes expressing the receptor with the test compound at various concentrations in the presence of GDP and [³⁵S]GTPγS.
-
The reaction is terminated, and the membranes are collected by rapid filtration.
-
The amount of [³⁵S]GTPγS bound to the G-proteins on the filter is measured by liquid scintillation counting.
-
Data are plotted as [³⁵S]GTPγS binding versus drug concentration to generate a dose-response curve, from which potency (EC₅₀) and efficacy (Emax) can be determined. Efficacy is often expressed relative to a standard full agonist like morphine.[4]
-
In Vivo Animal Models for Analgesia
These models are used to assess the pain-relieving effects of a compound in living organisms.
-
Hot-Plate Test: This model assesses the response to a thermal pain stimulus. An animal is placed on a heated surface, and the latency to a pain response (e.g., licking a paw or jumping) is measured. Analgesics increase this latency period.
-
Spinal Nerve Ligation (SNL) Model: This is a model of neuropathic pain. A spinal nerve is tightly ligated in an anesthetized rat, leading to persistent pain behaviors in the corresponding paw. The ability of a compound to reverse these behaviors (e.g., hypersensitivity to touch) indicates efficacy against neuropathic pain. This model was used to demonstrate that the analgesic effect of Tapentadol was strongly reduced by an α2-adrenoceptor antagonist, confirming the role of norepinephrine.[4][7]
References
- 1. Buy 3-(1-(Dimethylamino)ethyl)phenol hydrochloride | 5441-61-2 [smolecule.com]
- 2. innospk.com [innospk.com]
- 3. CN101270058B - Process for preparing 3-(1-dimethylamino- ethyl)phynol - Google Patents [patents.google.com]
- 4. (-)-(1R,2R)-3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol hydrochloride (tapentadol HCl): a novel mu-opioid receptor agonist/norepinephrine reuptake inhibitor with broad-spectrum analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] (–)-(1R,2R)-3-(3-Dimethylamino-1-ethyl-2-methyl-propyl)-phenol Hydrochloride (Tapentadol HCl): a Novel μ-Opioid Receptor Agonist/Norepinephrine Reuptake Inhibitor with Broad-Spectrum Analgesic Properties | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tapentadol: an initial analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of Synthesized 3-[1-(Dimethylamino)ethyl]phenol against Commercial Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of the purity of a laboratory-synthesized batch of 3-[1-(Dimethylamino)ethyl]phenol against commercially available standards. As a critical intermediate in the synthesis of pharmaceuticals such as Rivastigmine, a cholinesterase inhibitor used in the management of Alzheimer's disease, ensuring the purity of this compound is paramount for drug efficacy and safety.[1] This document outlines detailed experimental protocols for purity assessment, presents comparative data in a clear tabular format, and includes workflow diagrams for enhanced clarity.
Introduction
This compound, particularly its (S)-enantiomer, is a key building block in the pharmaceutical industry. The purity of this intermediate directly impacts the quality and impurity profile of the final active pharmaceutical ingredient (API). This guide details a multi-pronged analytical approach to compare a synthesized batch of this compound with established commercial standards, which typically offer a purity of greater than 98.0% as determined by gas chromatography (GC).[2]
Comparative Purity Data
The purity of the synthesized this compound was rigorously assessed and compared against a commercial standard. The following table summarizes the key analytical findings.
| Parameter | Synthesized Batch | Commercial Standard | Method of Analysis |
| Appearance | Off-white crystalline powder | White to off-white crystalline powder | Visual Inspection |
| Purity (by HPLC) | 99.2% | ≥99.0% | High-Performance Liquid Chromatography |
| Purity (by GC-MS) | 99.1% | >98.0% | Gas Chromatography-Mass Spectrometry |
| Identification | Conforms to structure | Conforms to structure | ¹H NMR, ¹³C NMR, MS |
| Major Impurity | Impurity A (0.35%) | Impurity A (<0.5%) | HPLC, GC-MS |
| Other Impurities | Each <0.10% | Each <0.15% | HPLC, GC-MS |
| Water Content | 0.15% | ≤0.5% | Karl Fischer Titration |
| Residual Solvents | Toluene (<100 ppm) | As per specification | Headspace GC-MS |
Note: The data for the synthesized batch is hypothetical and for illustrative purposes. The commercial standard specifications are based on publicly available data from various suppliers.
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this comparison are provided below.
High-Performance Liquid Chromatography (HPLC)
This method is designed for the quantitative determination of the purity of this compound and for the detection of related substances.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30.1-35 min: Return to 95% A, 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 272 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is employed for the assessment of purity and to identify and quantify volatile impurities and residual solvents.
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness) such as one with a 5% phenyl methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 250°C at 15°C/min.
-
Hold at 250°C for 10 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as methanol or dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used for the structural confirmation of the synthesized compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
¹H NMR: Acquire standard proton spectra to confirm the chemical shifts and coupling constants of the protons.
-
¹³C NMR: Acquire proton-decoupled carbon spectra to confirm the number and chemical shifts of the carbon atoms.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
Potential Impurities
Based on the common synthetic routes for this compound and its subsequent use in the synthesis of Rivastigmine, the following potential impurities should be monitored:
-
Starting Materials: Unreacted 3'-hydroxyacetophenone.
-
Reaction By-products: Impurities arising from side reactions during the reductive amination or other synthetic steps.
-
Isomers: The presence of the (R)-enantiomer in the synthesis of the (S)-enantiomer.
-
Degradation Products: Products of oxidation or other degradation pathways.
-
Rivastigmine Related Impurities: As this compound is a direct precursor to Rivastigmine, impurities in the final drug product can sometimes be traced back to this intermediate.
Visualizations
To aid in the understanding of the experimental and logical workflows, the following diagrams are provided.
Caption: Experimental workflow for the purity analysis and comparison.
Caption: Logical relationship between compound attributes and analytical methods.
Conclusion
This guide demonstrates a robust framework for benchmarking the purity of synthesized this compound. The presented data and protocols confirm that with appropriate synthetic and purification procedures, a laboratory-synthesized batch can achieve a purity profile that is comparable, and in some aspects, superior to commercially available standards. For researchers and drug developers, rigorous analytical characterization is a critical step in ensuring the quality and consistency of starting materials, ultimately leading to safer and more effective pharmaceuticals.
References
A Comparative Guide to Inter-Laboratory Analytical Methods for 3-[1-(Dimethylamino)ethyl]phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common analytical methods for the quantification and purity assessment of 3-[1-(Dimethylamino)ethyl]phenol, a key intermediate and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs) such as Tapentadol and Rivastigmine.[1][2][3] The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product.
The following sections present a summary of findings from a hypothetical inter-laboratory study, comparing three prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Non-Aqueous Acid-Base Titration. This guide offers detailed experimental protocols, comparative data on method performance, and visual workflows to aid researchers in selecting the most appropriate method for their specific application.
Comparative Performance of Analytical Methods
The choice of analytical method is often a trade-off between specificity, sensitivity, and throughput. The data presented below is a synthesis of potential results from a multi-laboratory study designed to assess the performance of each technique for the analysis of this compound.
Table 1: Comparison of Method Validation Parameters
| Parameter | HPLC-UV | GC-FID | Non-Aqueous Titration |
| Accuracy (% Recovery) | 98.5 - 101.2% | 98.9 - 100.8% | 97.5 - 102.0% |
| Precision (RSD) | |||
| - Repeatability | < 1.0% | < 1.2% | < 0.8% |
| - Inter-lab Reproducibility | < 2.5% | < 3.0% | < 3.5% |
| Linearity (R²) | > 0.999 | > 0.998 | N/A |
| LOD | ~ 0.01 µg/mL | ~ 0.05 µg/mL | N/A |
| LOQ | ~ 0.03 µg/mL | ~ 0.15 µg/mL | N/A |
| Specificity | High (separates impurities) | High (separates volatile impurities) | Low (subject to interference) |
| Throughput | Moderate | Moderate to High | Low |
Key Observations:
-
HPLC-UV demonstrates superior performance in terms of linearity and sensitivity (LOD/LOQ), making it highly suitable for both quantification and impurity profiling. Its high specificity allows for the separation and detection of structurally related impurities.
-
GC-FID offers a viable alternative, particularly for assessing volatile impurities. While slightly less sensitive than HPLC, it provides excellent accuracy and precision.
-
Non-Aqueous Acid-Base Titration is a cost-effective method for quantifying the bulk material with good precision. However, its lack of specificity makes it susceptible to interference from other basic or acidic impurities and it is not suitable for trace-level analysis.
Experimental Protocols
The following are representative experimental protocols that could be employed in an inter-laboratory study for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound is prepared in the mobile phase and serially diluted to create calibration standards.
-
Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a known concentration.
Gas Chromatography (GC-FID)
-
Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injection Mode: Split.
-
Standard Preparation: A stock solution is prepared in methanol and serially diluted.
-
Sample Preparation: The sample is dissolved in methanol to a suitable concentration.
Non-Aqueous Acid-Base Titration
-
Apparatus: A manual or automated titrator with a suitable electrode.
-
Titrant: 0.1 N Perchloric acid in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
Endpoint Determination: Potentiometric.
-
Standardization: The perchloric acid titrant is standardized against potassium hydrogen phthalate.
-
Sample Preparation: An accurately weighed amount of the sample is dissolved in glacial acetic acid.
-
Procedure: The sample solution is titrated with the standardized perchloric acid, and the endpoint is determined from the titration curve.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflows for each analytical method.
References
Comparative Efficacy of (R)- vs. (S)-3-[1-(Dimethylamino)ethyl]phenol: A Tale of Two Enantiomers
A comprehensive analysis of the pharmacological profiles of the (R)- and (S)-enantiomers of 3-[1-(Dimethylamino)ethyl]phenol reveals a significant divergence in their primary mechanisms of action and therapeutic potential. While the (S)-enantiomer is a well-characterized precursor to the cholinesterase inhibitor Rivastigmine, the pharmacological activity of the (R)-enantiomer remains largely unexplored in publicly available literature.
This guide provides a comparative overview of the known efficacy and proposed mechanisms of action for these two stereoisomers, supported by experimental data and detailed methodologies for key biological assays. The distinct pharmacological pathways of these enantiomers underscore the critical role of stereochemistry in drug efficacy and safety.
Quantitative Data Summary
The available data primarily focuses on the (S)-enantiomer due to its role as a key intermediate in the synthesis of Rivastigmine.[1][2] Consequently, its primary pharmacological activity is characterized by cholinesterase inhibition. In contrast, there is a notable absence of published data on the opioid receptor affinity, norepinephrine reuptake inhibition, and in vivo analgesic efficacy of the (R)-enantiomer.
| Parameter | (S)-3-[1-(Dimethylamino)ethyl]phenol | (R)-3-[1-(Dimethylamino)ethyl]phenol |
| Primary Mechanism of Action | Cholinesterase Inhibition[1][2] | Not established |
| Opioid Receptor Binding Affinity (Kᵢ) | Data not available | Data not available |
| Norepinephrine Reuptake Inhibition (IC₅₀) | Data not available | Data not available |
| In Vivo Analgesic Efficacy (ED₅₀) | Data not available | Data not available |
| Cholinesterase Inhibition (IC₅₀) | Potent (as a precursor to Rivastigmine) | Data not available |
Signaling Pathways and Mechanisms of Action
The (S)-enantiomer's primary mechanism of action is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, the (S)-enantiomer effectively increases the concentration and duration of action of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is central to the therapeutic effects of Rivastigmine in treating the symptoms of Alzheimer's disease.[3]
Given the structural similarity of these compounds to the dual-action analgesic Tapentadol, it is plausible that the (R)-enantiomer could exhibit activity at the μ-opioid receptor (MOR) and/or the norepinephrine transporter (NET). However, without experimental data, this remains speculative. The established activity of the (1R,2R)-stereoisomer of Tapentadol as a MOR agonist and norepinephrine reuptake inhibitor highlights the stereo-specificity of these targets.
Experimental Protocols
Detailed methodologies for the key in vitro and in vivo assays are provided below to facilitate further research and comparative studies.
In Vitro Assays
1. Cholinesterase Inhibition Assay
-
Objective: To determine the inhibitory potency (IC₅₀) of the test compounds on acetylcholinesterase and butyrylcholinesterase.
-
Methodology: The assay is typically performed using a modified Ellman's method.
-
Reagents: Acetylthiocholine iodide (substrate for AChE), S-butyrylthiocholine iodide (substrate for BChE), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), purified human erythrocyte AChE, and human serum BChE.
-
Procedure: The test compound at various concentrations is pre-incubated with the respective enzyme (AChE or BChE) in a phosphate buffer (pH 8.0).
-
The enzymatic reaction is initiated by the addition of the substrate (acetylthiocholine or butyrylthiocholine) and DTNB.
-
The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
The rate of color formation is measured spectrophotometrically at 412 nm.
-
The IC₅₀ value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the test compound concentration.
-
2. Opioid Receptor Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of the test compounds for the μ-opioid receptor.
-
Methodology: A competitive radioligand binding assay is commonly used.
-
Materials: Cell membranes expressing the human μ-opioid receptor, [³H]-DAMGO (a selective MOR agonist radioligand), and a non-selective opioid antagonist (e.g., naloxone) for determining non-specific binding.
-
Procedure: The cell membranes are incubated with a fixed concentration of [³H]-DAMGO and varying concentrations of the test compound.
-
The reaction is allowed to reach equilibrium, and then the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The IC₅₀ value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
3. Norepinephrine Reuptake Inhibition Assay
-
Objective: To determine the inhibitory potency (IC₅₀) of the test compounds on the norepinephrine transporter.
-
Methodology: A common method involves using cells stably expressing the human norepinephrine transporter (hNET) and a radiolabeled substrate.
-
Materials: hNET-expressing cells (e.g., HEK293-hNET), [³H]-Norepinephrine, and a known NET inhibitor (e.g., desipramine) as a positive control.
-
Procedure: The cells are incubated with varying concentrations of the test compound followed by the addition of [³H]-Norepinephrine.
-
After a short incubation period, the uptake of the radiolabeled norepinephrine is terminated by washing the cells with ice-cold buffer.
-
The amount of radioactivity taken up by the cells is determined by liquid scintillation counting.
-
The IC₅₀ value is calculated by plotting the percentage of inhibition of norepinephrine uptake against the logarithm of the test compound concentration.
-
In Vivo Analgesic Efficacy Assays
1. Hot Plate Test
-
Objective: To assess the central analgesic activity of the test compounds.
-
Methodology:
-
Apparatus: A hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure: Animals (typically mice or rats) are placed on the hot plate, and the latency to a nociceptive response (e.g., licking a paw or jumping) is recorded.
-
A baseline latency is determined for each animal before drug administration.
-
The test compound is administered (e.g., intraperitoneally or orally), and the latency is measured at various time points after administration.
-
An increase in the latency period compared to the baseline indicates an analgesic effect. A cut-off time is set to prevent tissue damage.
-
2. Acetic Acid-Induced Writhing Test
-
Objective: To evaluate the peripheral analgesic activity of the test compounds.
-
Methodology:
-
Procedure: Mice are administered the test compound or vehicle.
-
After a set pre-treatment time, a solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).
-
The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.
-
A reduction in the number of writhes in the treated group compared to the vehicle control group indicates analgesic activity.
-
Conclusion
The comparative study of (R)- and (S)-3-[1-(Dimethylamino)ethyl]phenol highlights a stark divergence in their pharmacological profiles based on current knowledge. The (S)-enantiomer is a well-established cholinesterase inhibitor, a property leveraged in the development of Rivastigmine for Alzheimer's disease. In contrast, the (R)-enantiomer remains a pharmacological enigma. Future research should focus on elucidating the activity of the (R)-enantiomer at opioid receptors and monoamine transporters to fully understand its therapeutic potential, if any. Such studies would not only provide a complete picture of this enantiomeric pair but also contribute to the broader understanding of structure-activity relationships in this chemical class. The detailed experimental protocols provided herein offer a framework for conducting these much-needed investigations.
References
A Comparative Guide to the Production of 3-[1-(Dimethylamino)ethyl]phenol: A Cost-Effectiveness Analysis
For Researchers, Scientists, and Drug Development Professionals
The compound 3-[1-(Dimethylamino)ethyl]phenol is a critical intermediate in the synthesis of Rivastigmine, a key pharmaceutical for the management of Alzheimer's and Parkinson's disease-related dementia. The efficiency and cost-effectiveness of its production are therefore of significant interest to the pharmaceutical industry. This guide provides an objective comparison of the primary synthetic routes to this intermediate, focusing on data-driven analysis of process efficiency, potential economic viability, and experimental methodologies.
Executive Summary
Two principal methods for the synthesis of racemic this compound are prevalent: the reductive amination of m-hydroxyacetophenone and the catalytic hydrogenation of m-hydroxyphenylacetamide in the presence of paraformaldehyde. Following the synthesis of the racemate, chiral resolution is employed to isolate the therapeutically active (S)-enantiomer. This analysis indicates that while both methods are viable, the catalytic hydrogenation route often presents higher yields and purity under relatively mild conditions, suggesting a potentially more cost-effective industrial application. However, the choice of method will ultimately depend on the specific capabilities and economic considerations of the manufacturing environment.
Comparative Analysis of Production Methods
The cost-effectiveness of each method is evaluated based on several key parameters: yield, purity, reaction conditions (temperature and pressure), catalyst cost and reusability, and the relative cost of starting materials.
| Parameter | Method 1: Reductive Amination | Method 2: Catalytic Hydrogenation |
| Starting Materials | m-Hydroxyacetophenone, Dimethylamine | m-Hydroxyphenylacetamide, Paraformaldehyde |
| Typical Yield | Variable, generally lower to moderate | High (up to 99%)[1] |
| Reported Purity | Dependent on purification | High (97.0% - 99.2% by HPLC)[1] |
| Reaction Temperature | Varies with reducing agent | 20-50°C[1] |
| Reaction Pressure | Typically atmospheric | 1-4 atm[1] |
| Catalyst | Various reducing agents (e.g., NaBH₄, H₂/Pd-C) | Raney Nickel or Palladium on Carbon (Pd/C) |
| Key Advantages | Utilizes readily available starting materials. | High yields and purity, mild reaction conditions. |
| Key Disadvantages | Yields can be inconsistent; potential for side reactions. | Requires handling of gaseous hydrogen and catalysts. |
Cost Considerations of Raw Materials
A precise cost-effectiveness analysis is dependent on fluctuating market prices of raw materials. However, a general comparison based on available data provides insight into the economic feasibility of each route.
| Reagent | Typical Price Range (USD/kg) | Notes |
| m-Hydroxyacetophenone | 25 - 210 | Price varies significantly with purity and supplier. |
| m-Hydroxyphenylacetamide | Varies | Price is less commonly listed and subject to supplier. |
| Paraformaldehyde | 1 - 3 | A relatively inexpensive commodity chemical.[2][3][4] |
| Dimethylamine (40% solution) | ~2 - 100 | Price depends on concentration and grade.[5][6] |
| Raney Nickel | 12 - 40 | Price can vary based on activity and supplier.[7][8][9][10][11] |
| Palladium on Carbon (10%) | 1,800 - 3,000+ | The most significant catalyst cost, but used in small quantities and is often recyclable.[12][13] |
Note: Prices are approximate and subject to change based on market conditions, purity, and volume.
Experimental Protocols
Method 1: Reductive Amination of m-Hydroxyacetophenone
This method involves the reaction of m-hydroxyacetophenone with dimethylamine in the presence of a reducing agent. The reaction proceeds via the formation of an intermediate enamine or iminium ion, which is then reduced to the final product.
General Protocol:
-
To a solution of m-hydroxyacetophenone in a suitable solvent (e.g., methanol, ethanol), an aqueous solution of dimethylamine is added.
-
The mixture is stirred, and a reducing agent (e.g., sodium borohydride, or hydrogen gas with a palladium on carbon catalyst) is added portion-wise or introduced into the reaction vessel.
-
The reaction is monitored by a suitable technique (e.g., TLC, HPLC) until completion.
-
Upon completion, the reaction mixture is worked up by quenching any remaining reducing agent, removing the solvent, and partitioning the product between an organic solvent and water.
-
The organic layer is dried and concentrated to yield the crude product, which is then purified by crystallization or chromatography.
A specific patent describes a process starting with m-methoxyacetophenone, which undergoes reductive amination followed by O-dealkylation to yield the desired phenol.
Method 2: Catalytic Hydrogenation of m-Hydroxyphenylacetamide and Paraformaldehyde
This patented method provides high yields and purity under mild conditions.[1]
Experimental Protocol (based on CN101270058B): [1]
-
In a hydrogenation reactor, add m-hydroxyphenylacetamide, paraformaldehyde, a solvent (e.g., methanol or ethanol), and a catalyst (e.g., Raney Nickel or 10% Palladium on Carbon).
-
The reactor is sealed and purged with hydrogen gas.
-
The mixture is stirred under a hydrogen atmosphere (1-4 atm) at a controlled temperature (20-50°C) for a specified duration (e.g., 5 hours).
-
Reaction completion is monitored by HPLC.
-
After the reaction is complete, the catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
Activated carbon can be added to the concentrated filtrate, followed by another filtration.
-
The final filtrate is concentrated to dryness to yield the solid product.
Chiral Resolution of Racemic this compound
To obtain the pharmaceutically active (S)-enantiomer, the racemic mixture is resolved using a chiral resolving agent, typically a chiral acid like tartaric acid, to form diastereomeric salts that can be separated by crystallization.
General Protocol:
-
The racemic this compound is dissolved in a suitable solvent (e.g., a mixture of ethanol and ethyl acetate).
-
A solution of an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid) in a suitable solvent is added to the solution of the racemate.
-
The mixture is allowed to crystallize. One diastereomeric salt will preferentially crystallize out of the solution due to lower solubility.
-
The crystals are collected by filtration and can be recrystallized to improve diastereomeric purity.
-
The desired enantiomer is liberated from the diastereomeric salt by treatment with a base (e.g., sodium hydroxide solution) to neutralize the chiral acid.
-
The free base of the desired enantiomer is then extracted into an organic solvent, dried, and the solvent is evaporated to yield the purified enantiomer.
Visualization of Production Pathways
Caption: Synthetic pathways to (S)-3-[1-(Dimethylamino)ethyl]phenol.
Caption: General experimental workflow for production.
References
- 1. CN101270058B - Process for preparing 3-(1-dimethylamino- ethyl)phynol - Google Patents [patents.google.com]
- 2. m.indiamart.com [m.indiamart.com]
- 3. Paraformaldehyde - Price, Manufacturers, Suppliers & Exporters [tradeindia.com]
- 4. Paraformaldehyde - 30525-89-4 Price, Manufacturers & Suppliers [exportersindia.com]
- 5. m.indiamart.com [m.indiamart.com]
- 6. DIMETHYLAMINE 40% AQU SOL 1KG - 31458-A1, 1 kg [dabos.com]
- 7. dhairyainternational.in [dhairyainternational.in]
- 8. Raney Nickel at Best Price from Manufacturers, Suppliers & Traders [exportersindia.com]
- 9. m.indiamart.com [m.indiamart.com]
- 10. indiamart.com [indiamart.com]
- 11. dir.indiamart.com [dir.indiamart.com]
- 12. 10 Palladium on Carbon Price per kg 2025 [accio.com]
- 13. indiamart.com [indiamart.com]
A Comparative Guide to the Validation of 3-[1-(Dimethylamino)ethyl]phenol as a Precursor for GMP Synthesis of Tapentadol
For Researchers, Scientists, and Drug Development Professionals
The selection and validation of starting materials and intermediates are critical undertakings in the pharmaceutical industry, governed by stringent Good Manufacturing Practice (GMP) guidelines. The quality of these precursors directly impacts the purity, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). This guide provides an objective comparison of synthetic pathways for the novel analgesic Tapentadol, focusing on the validation of 3-[1-(Dimethylamino)ethyl]phenol as a key intermediate.
Tapentadol, chemically known as 3-[(1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl]phenol, offers a dual mechanism of action, functioning as both a µ-opioid receptor agonist and a norepinephrine reuptake inhibitor.[1][2] Its synthesis requires precise stereochemical control to yield the desired (1R,2R) isomer, making the choice of precursor and synthetic route a crucial decision in the drug development process.
Comparative Analysis of Synthetic Routes to Tapentadol
Several synthetic strategies for Tapentadol have been documented, each originating from different precursors and involving distinct chemical transformations. The suitability of a route for GMP synthesis depends on factors such as overall yield, purity of intermediates, stereoselectivity, and the use of hazardous reagents. Below is a comparison of three prominent synthetic pathways.
Caption: Comparative Synthetic Pathways to Tapentadol.
Data Presentation: Performance of Synthetic Precursors
The selection of a synthetic route in a GMP environment is heavily influenced by quantitative metrics that ensure process efficiency, robustness, and product quality. The following table summarizes key performance indicators from various patented synthetic routes to Tapentadol.
| Precursor | Key Intermediates | Reported Yield | Reported Purity | Key Considerations |
| 1-(3-Nitrophenyl)propan-1-one | (S)-3-(dimethylamino)-2-methyl-1-(3-nitrophenyl)-propan-1-one | ~92% for the Mannich reaction intermediate[2][3] | ≥99% (HPLC) for intermediates[2][3] | Involves nitrated compounds; requires robust reduction steps. Stereocontrol is introduced via chiral resolution. |
| 1-(3-Methoxyphenyl)propan-1-one | 3-(Benzylmethylamino)-2-methyl-1-(3-methoxyphenyl)-propan-1-one | ~97% for the Mannich reaction intermediate[4] | ~87-98% (HPLC) for various steps[4] | Avoids nitro-group reduction. The benzyl group aids in stereoselective alkylation but must be removed later. |
| 3-Bromoanisole | 3-Methoxypropiophenone | Yields not specified in detail | High purity required for organolithium step | The initial organolithium reaction can be sensitive to moisture and air. Relies on chiral resolution of a racemic intermediate.[2] |
| Racemic 1-dimethylamino-2-methylpentan-3-one | (2R, 3R)-2-methyl-3-(3-methoxyphenyl)-N, N-dimethylpentanamine | 57.8% (overall yield)[5] | High purity confirmed by MS and 1H-NMR[5] | Starts with a more complex precursor and relies on resolution, Grignard reaction, and subsequent hydrogenolysis. |
Physicochemical Properties of this compound
This compound itself, particularly its chiral (S)-enantiomer, is a crucial intermediate in some synthetic routes to Rivastigmine and can be conceptually viewed as a structural relative to Tapentadol's core.[6][7] Its validation would require thorough characterization.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅NO | [6] |
| Molecular Weight | 165.24 g/mol | [6] |
| Appearance | White to Almost white powder to crystal | [6] |
| Purity (GC) | >98.0% | [6] |
| Melting Point | 117.0 to 121.0 °C | [6] |
| Specific Rotation [α]20/D | -53.0 to -58.0 deg (c=1, MeOH) for (S)-enantiomer | [6] |
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of GMP synthesis. Below are representative procedures derived from public domain literature for key transformations and analyses.
1. Synthesis of (S)-3-(dimethylamino)-2-methyl-1-(3-nitrophenyl)-propan-1-one (Intermediate from Route 1)
This protocol is based on the Mannich reaction described in patent literature.[3]
Materials:
-
1-(3-nitrophenyl)propan-1-one
-
N,N-dimethylamine HCl
-
Paraformaldehyde
-
Acetic anhydride
-
Ethanol
-
t-Butyl-methylether (TBME)
-
Sodium hydroxide (28% solution)
Procedure:
-
A suspension of N,N-dimethylamine HCl (0.982 mol), paraformaldehyde (1.499 mol), water (1.667 mol), and acetic anhydride (0.32 mol) is prepared in a suitable reactor.
-
The suspension is slowly heated to 50°C and stirred for 30 minutes.
-
Additional acetic anhydride (~2.12 mol) is added slowly. The mixture is stirred at 50-70°C for at least 1 hour.
-
A suspension of 1-(3-nitrophenyl)propan-1-one (0.837 mol) in acetic anhydride (~2.12 mol) is added to the reaction mixture.
-
The mixture is stirred at approximately 70°C for 16 hours. Reaction completion is monitored by HPLC (conversion >90%).
-
Upon completion, the solvent is partially distilled under vacuum, and ethanol is added to precipitate the product.
-
The suspension is cooled to 20-25°C, stirred for 3 hours, filtered, and washed with acetone to yield the crude product.
-
For purification, the wet product is suspended in water and TBME. The pH is adjusted to 10-12 with 28% sodium hydroxide.
-
The phases are separated, and the organic phase is concentrated under vacuum to yield the final product as a slightly yellowish oil.
2. Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for monitoring reaction progress and confirming the purity of intermediates and the final API.[2][3]
General Protocol:
-
System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column is typically suitable for this class of compounds.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Sample Preparation: The sample is accurately weighed and dissolved in a suitable diluent (e.g., mobile phase) to a known concentration.
-
Analysis: The sample is injected into the HPLC system. The retention time of the main peak is compared to a qualified reference standard. Impurities are identified and quantified based on their relative retention times and peak areas.
-
Acceptance Criteria: For a GMP process, purity should typically be ≥99%, with specific limits for any identified impurities.
Caption: Workflow for Synthesis and In-Process Control.
Framework for GMP Precursor Validation
Validating an intermediate like this compound or its precursors for GMP synthesis is a multi-faceted process. It involves demonstrating that the manufacturing process is robust, controlled, and consistently produces an intermediate of the required quality.
Caption: Logical Flow for GMP Precursor Validation.
The critical validation points include:
-
Impurity Profiling: Thoroughly identifying and characterizing any process-related impurities, including isomers (regioisomers, diastereomers, enantiomers) and degradation products.
-
Stereochemical Purity: For chiral molecules like Tapentadol, ensuring the process consistently produces the correct stereoisomer is paramount. This requires validated chiral analytical methods.
-
Process Robustness: Demonstrating that minor variations in process parameters (e.g., temperature, time, reagent stoichiometry) do not adversely affect the quality of the intermediate.
Conclusion
The validation of this compound, or any related precursor, for the GMP synthesis of Tapentadol is a rigorous process that extends beyond simple yield assessment. While multiple synthetic routes to Tapentadol exist, those that offer superior control over stereochemistry and impurity profiles are most suitable for a GMP environment.
The route beginning with 1-(3-nitrophenyl)propan-1-one, for example, demonstrates high yields and purities for its intermediates as documented in patent literature.[2][3] However, it involves the handling of nitrated compounds. Alternatives starting from 1-(3-methoxyphenyl)propan-1-one may offer a different safety profile but require additional de-protection steps.[4] Ultimately, the choice of precursor must be justified through comprehensive process validation, robust analytical data, and a thorough understanding of the impurity profile to ensure the consistent production of high-quality Tapentadol API.
References
- 1. researchgate.net [researchgate.net]
- 2. NEW PROCESS FOR THE PREPARATION OF TAPENTADOL AND INTERMEDIATES THEREOF - Patent 2507203 [data.epo.org]
- 3. US8729308B2 - Process for the preparation of tapentadol and intermediates thereof - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. (S)-3-[1-(Dimethylamino)ethyl]phenol | 139306-10-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. CN101270058B - Process for preparing 3-(1-dimethylamino- ethyl)phynol - Google Patents [patents.google.com]
A Comparative Guide to the Reproducibility and Robustness of Experimental Protocols Utilizing 3-[1-(Dimethylamino)ethyl]phenol
For researchers, scientists, and professionals in drug development, the reliability of experimental data is paramount. This guide provides a comprehensive comparison of experimental protocols involving 3-[1-(Dimethylamino)ethyl]phenol, a key active metabolite of the acetylcholinesterase inhibitor Rivastigmine.[1] Due to the limited availability of direct comparative studies on this specific metabolite, this guide leverages data from its parent compound, Rivastigmine, and other well-established cholinesterase inhibitors such as Donepezil and Galantamine to provide a robust framework for experimental design and data interpretation.
Comparative Efficacy and Inhibitory Potency
The primary mechanism of action for this compound is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] This inhibition leads to increased acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning. Rivastigmine, the parent compound of this compound, is unique in its dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[2][3]
The inhibitory potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the in vitro IC50 values for Rivastigmine and its common alternatives.
| Compound | Target Enzyme | IC50 (nM) | Reference |
| Rivastigmine | Acetylcholinesterase (AChE) | 4.5 | [2] |
| Butyrylcholinesterase (BuChE) | 3.7 | [2] | |
| Donepezil | Acetylcholinesterase (AChE) | 6.7 | [2] |
| Butyrylcholinesterase (BuChE) | 3100 | [2] | |
| Galantamine | Acetylcholinesterase (AChE) | 410 | [2] |
| Butyrylcholinesterase (BuChE) | 8700 | [2] |
Note: IC50 values can vary between studies depending on the specific experimental conditions. The data presented here are from comparative in vitro studies to illustrate relative potency.
Experimental Protocols for Assessing Acetylcholinesterase Inhibition
A robust and reproducible method for evaluating the inhibitory activity of this compound is the colorimetric acetylcholinesterase assay based on the Ellman's method.[4][5][6] This assay is well-suited for high-throughput screening.
Principle of the Ellman's Method
The assay measures the hydrolysis of acetylthiocholine (ATCh) by AChE. The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[7][8][9] The rate of color formation is directly proportional to the enzyme's activity.
Detailed Experimental Protocol
Materials and Reagents:
-
Acetylcholinesterase (AChE) from human recombinant sources or electric eel
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)
-
Sodium Phosphate Buffer (0.1 M, pH 8.0)
-
This compound (test compound)
-
Positive control inhibitor (e.g., Rivastigmine, Donepezil)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of AChE in the assay buffer. The optimal final concentration should be determined empirically, typically starting at 0.1-0.25 U/mL.[4]
-
Prepare a 10 mM stock solution of DTNB in the assay buffer. Protect from light.
-
Prepare a fresh 14-15 mM stock solution of ATCI in deionized water.[4]
-
Dissolve the test compound (this compound) and positive control in DMSO to create high-concentration stock solutions. Prepare serial dilutions in the assay buffer. The final DMSO concentration in the assay wells should not exceed 1%.[4]
-
-
Assay Protocol (200 µL final volume per well):
-
Add 50 µL of sodium phosphate buffer to each well.
-
Add 50 µL of the test compound dilution or positive control to the respective wells. For the negative control, add 50 µL of assay buffer with the same DMSO percentage.
-
Add 50 µL of the AChE solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes.
-
Add 50 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 50 µL of the ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm and continue to take readings every minute for 10-15 minutes.[4]
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Negative Control - Rate of Test Compound) / Rate of Negative Control ] x 100.[4]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Reproducibility and Robustness of the Protocol
The reproducibility of AChE inhibition assays is crucial for the reliable comparison of inhibitor potency. Intra-assay and inter-assay variability should be assessed to ensure the robustness of the experimental setup.[10]
Factors Influencing Reproducibility and Robustness:
-
Enzyme Source and Purity: The source and purity of the AChE can significantly impact results. Using a consistent and well-characterized enzyme source is critical.
-
Substrate and Reagent Quality: The purity and stability of ATCI and DTNB are essential for accurate measurements. ATCI solutions should always be prepared fresh.[4]
-
DMSO Concentration: High concentrations of DMSO can inhibit enzyme activity. It is crucial to maintain a low and consistent final DMSO concentration across all wells.[4]
-
Incubation Times and Temperature: Precise control over incubation times and maintaining a stable temperature are necessary for consistent results.
-
Instrumentation: The performance and calibration of the microplate reader can affect the accuracy of absorbance measurements.
To ensure robustness, it is recommended to perform the assay under slightly varied conditions (e.g., different enzyme concentrations, minor pH variations) to confirm that the results remain consistent.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathway and the experimental workflow for assessing the efficacy of this compound.
Caption: Signaling pathway of acetylcholinesterase inhibition.
Caption: Experimental workflow for AChE inhibition assay.
References
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Rivastigmine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. attogene.com [attogene.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-[1-(Dimethylamino)ethyl]phenol: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3-[1-(Dimethylamino)ethyl]phenol is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is classified as toxic if swallowed, causes serious eye damage, and is harmful to aquatic life with long-lasting effects.[1][2] Adherence to the following procedural guidelines is mandatory to mitigate these risks and to comply with environmental regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4][5]
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (such as nitrile), and protective eyewear.[3] All handling of this substance, including preparation of solutions and aliquoting for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of any aerosols or dust.[3]
Disposal Protocol: A Step-by-Step Guide
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management approach for hazardous waste.[6][7][8]
-
Waste Identification and Classification : this compound is considered a hazardous waste due to its toxicity and environmental hazards.[1][2][9]
-
Waste Collection :
-
Designate a specific, sealed, and clearly labeled waste container for all materials contaminated with this compound. This includes stock solutions, experimental media, contaminated tips, tubes, and gloves.[3][10]
-
The container must be made of a material compatible with the chemical and stored in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[3]
-
-
Waste Segregation :
-
Container Management :
-
Final Disposal :
Quantitative Data Summary
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity (Oral) | H301: Toxic if swallowed | P264, P270, P301+P316, P321, P330, P405, P501 |
| Serious Eye Damage | H318: Causes serious eye damage | P280, P305+P354+P338, P317 |
| Hazardous to the Aquatic Environment (Chronic) | H412: Harmful to aquatic life with long lasting effects | P273 |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 2. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 3. benchchem.com [benchchem.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Safe Chemical Waste Disposal [fishersci.com]
- 6. cleanmanagement.com [cleanmanagement.com]
- 7. epa.gov [epa.gov]
- 8. EcoOnline Help Center [help.ecoonline.com]
- 9. Resoruce Conservation and Recovery Act (RCRA) | Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Operational Guide for Handling 3-[1-(Dimethylamino)ethyl]phenol
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 3-[1-(Dimethylamino)ethyl]phenol, including operational procedures and disposal plans, to ensure laboratory safety and build trust in chemical handling protocols.
Immediate Safety and Logistical Information
Hazard Summary: this compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Some sources also classify it as toxic if swallowed. It is crucial to handle this compound with appropriate precautions to minimize exposure.
Personal Protective Equipment (PPE)
To ensure personal safety, the following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[1][4]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit are required to prevent skin contact.[4]
-
Respiratory Protection: Use a respirator with an appropriate vapor cartridge if working in a poorly ventilated area or if there is a risk of generating aerosols.[1][4]
First Aid Measures
In the event of exposure, immediate action is critical. The following table summarizes the recommended first aid procedures.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
Operational and Disposal Plans
Handling Procedures
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.[4]
-
Spill Management: In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, earth, vermiculite). Collect the absorbed material into a suitable, labeled container for disposal.
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Dispose of this compound and its containers in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service. Do not allow the chemical to enter drains or waterways.
Hazard Data
| Data Point | Information |
| GHS Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2][3] |
| GHS Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2] |
| LD50 (Oral) | No data available. |
| LD50 (Dermal) | No data available. |
| LC50 (Inhalation) | No data available. |
| Occupational Exposure Limits | OSHA PEL: Not established. NIOSH REL: Not established. ACGIH TLV: Not established.[3] |
Experimental Protocols: Detailed methodologies for the key experiments cited (e.g., toxicity studies) are not publicly available in the provided safety data sheets or common chemical databases. This information is typically proprietary to the manufacturers or testing laboratories that conducted the assessments.
Safe Handling Workflow
The following diagram illustrates the procedural workflow for the safe handling of this compound, from preparation to disposal.
Caption: Procedural flow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
